O-Arachidonoyl glycidol
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C23H36O3 |
|---|---|
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
oxiran-2-ylmethyl (5Z,8Z,11E,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C23H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(24)26-21-22-20-25-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9+,13-12-,16-15- |
InChI-Schlüssel |
ACYNJBAUKQMZDF-MLFLMRJSSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C/C/C=C\C/C=C\CCCC(=O)OCC1CO1 |
Kanonische SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC1CO1 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of O-Arachidonoyl glycidol (B123203)
Introduction
O-Arachidonoyl glycidol is a synthetic analog of the endogenous cannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key signaling molecule in the endocannabinoid system (ECS). The ECS is a crucial neuromodulatory system involved in regulating a wide array of physiological processes. The primary mechanism of action of this compound lies in its ability to inhibit the key metabolic enzymes responsible for the degradation of endocannabinoids, thereby potentiating their signaling. This guide provides a detailed technical overview of its mechanism, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action: Inhibition of Endocannabinoid Hydrolases
The signaling function of endocannabinoids like 2-AG and anandamide (B1667382) (AEA) is terminated by enzymatic hydrolysis.[1] this compound functions as an inhibitor of the primary enzymes responsible for this degradation:
-
Monoacylglycerol Lipase (B570770) (MAGL) : This is the principal enzyme responsible for hydrolyzing 2-AG into arachidonic acid and glycerol (B35011).[1][2]
-
Fatty Acid Amide Hydrolase (FAAH) : This enzyme is the primary catabolic enzyme for anandamide.[1][3]
By blocking the activity of these enzymes, this compound effectively increases the synaptic levels and prolongs the signaling lifetime of 2-AG and anandamide. It is characterized as a non-selective inhibitor, as it targets both MAGL and FAAH.[4][5]
Quantitative Data: Inhibitory Potency
The inhibitory activity of this compound has been quantified using in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency against both MAGL and FAAH, with a slightly higher preference for MAGL in its primary cellular location.
| Target Enzyme | Substrate / Assay | Preparation | IC50 Value (µM) | Reference |
| MAGL | 2-Oleoyl glycerol hydrolysis | Cytosolic fraction (rat cerebella) | 4.5 | [5] |
| MAGL | 2-Oleoyl glycerol hydrolysis | Membrane fraction (rat cerebella) | 19 | [5] |
| FAAH | Arachidonoyl ethanolamide hydrolysis | Membrane fraction (rat cerebella) | 12 | [5] |
Downstream Signaling Pathways
The inhibition of MAGL and FAAH by this compound leads to the accumulation of 2-AG and anandamide. These endocannabinoids then activate cannabinoid receptors, primarily CB1 and CB2, which are G-protein coupled receptors.
-
CB1 Receptors : Predominantly expressed in the central nervous system, their activation modulates neurotransmitter release, leading to effects on pain, appetite, and memory.
-
CB2 Receptors : Primarily found on immune cells, their activation modulates cytokine release and immune cell migration, playing a role in inflammation and immune responses.
Enhanced activation of these receptors by elevated endocannabinoid levels initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of MAPK pathways. This ultimately results in reduced neuroinflammation and provides neuroprotective effects, which are key therapeutic targets in neurodegenerative disease research.[6]
Experimental Protocols
The determination of IC50 values for this compound typically involves in vitro enzyme activity assays.
Protocol: In Vitro Enzyme Inhibition Assay
-
Preparation of Enzyme Source :
-
Homogenize rat cerebellum tissue in a suitable buffer (e.g., Tris-HCl).
-
Perform differential centrifugation to separate cytosolic and membrane fractions. The supernatant after high-speed centrifugation serves as the cytosolic fraction (rich in MAGL), while the pellet, after washing, constitutes the membrane fraction (containing both MAGL and FAAH).
-
-
Enzyme Assay :
-
Pre-incubate aliquots of the enzyme preparation (cytosolic or membrane fraction) with varying concentrations of this compound (dissolved in a vehicle like DMSO) for a defined period at 37°C.
-
Initiate the enzymatic reaction by adding a radiolabeled substrate, such as [³H]-2-oleoylglycerol for MAGL or [³H]-anandamide for FAAH.
-
Incubate the reaction mixture for a specific time at 37°C.
-
-
Termination and Product Separation :
-
Stop the reaction by adding an ice-cold solvent mixture (e.g., chloroform/methanol).
-
Separate the radiolabeled product (e.g., [³H]-oleic acid or [³H]-arachidonic acid) from the unreacted substrate using thin-layer chromatography (TLC) or liquid-liquid extraction.
-
-
Quantification and Analysis :
-
Quantify the amount of radioactive product formed using liquid scintillation counting.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
This compound serves as a valuable pharmacological tool for investigating the endocannabinoid system. Its mechanism of action is centered on the non-selective inhibition of the primary endocannabinoid-degrading enzymes, MAGL and FAAH. This dual inhibition leads to a significant elevation in the levels of 2-AG and anandamide, thereby amplifying their signaling through CB1 and CB2 receptors. For researchers and drug developers, understanding this mechanism is critical for utilizing this compound to probe the therapeutic potential of endocannabinoid system modulation in neurological and inflammatory disorders.
References
- 1. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arachidonoylserotonin and other novel inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Inhibition of 2-arachidonoylglycerol metabolism alleviates neuropathology and improves cognitive function in a tau mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
O-Arachidonoyl Glycidol: A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Arachidonoyl glycidol (B123203) is a synthetic analog of the endogenous cannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). It has garnered significant interest within the scientific community for its role as an inhibitor of key enzymes in the endocannabinannabinoid system, namely fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). This technical guide provides an in-depth overview of the discovery, history, and core technical data related to O-Arachidonoyl glycidol, designed for professionals in research and drug development.
Discovery and History
The development of this compound is rooted in the broader history of endocannabinoid research. The endocannabinoid system, with its primary ligands anandamide (B1667382) and 2-AG, was a focal point of intense study in the late 20th and early 21st centuries. Understanding the synthesis and degradation of these signaling lipids opened avenues for therapeutic intervention.
This compound emerged from structure-activity relationship (SAR) studies aimed at developing inhibitors of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of 2-AG. A key publication by Cisneros, Vandevoorde, Ortega-Gutiérrez, et al. in the Journal of Medicinal Chemistry in 2007, appears to be a seminal paper detailing a series of 2-AG analogs, including this compound, and their inhibitory effects on both MAGL and FAAH.[1] This research provided valuable insights into the structural requirements for inhibiting these enzymes and positioned this compound as a useful tool for studying the endocannabinoid system.
Physicochemical Properties
| Property | Value |
| Formal Name | 5Z,8Z,11Z,14Z-eicosatetraenoic acid, oxiranylmethyl ester |
| CAS Number | 439146-24-4 |
| Molecular Formula | C₂₃H₃₆O₃ |
| Molecular Weight | 360.5 g/mol |
| Appearance | A solution in methyl acetate |
Biological Activity and Quantitative Data
This compound functions as an inhibitor of both FAAH and MAGL, thereby increasing the endogenous levels of anandamide and 2-AG, respectively. The following table summarizes the reported inhibitory concentrations (IC₅₀) from in vitro assays.
| Target Enzyme | Substrate | Tissue Source | IC₅₀ (µM) | Reference |
| Monoacylglycerol Lipase (MAGL) | 2-Oleoyl glycerol | Cytosolic fraction of rat cerebella | 4.5 | [1] |
| Monoacylglycerol Lipase (MAGL) | 2-Oleoyl glycerol | Membrane fraction of rat cerebella | 19 | [1] |
| Fatty Acid Amide Hydrolase (FAAH) | Arachidonoyl ethanolamide | Membrane fraction of rat cerebella | 12 | [1] |
Signaling Pathways
This compound exerts its effects by modulating the endocannabinoid signaling pathway. By inhibiting FAAH and MAGL, it prevents the breakdown of the endogenous cannabinoids anandamide and 2-AG. This leads to an accumulation of these neurotransmitters in the synaptic cleft, resulting in enhanced activation of cannabinoid receptors (CB1 and CB2).
Caption: Inhibition of FAAH and MAGL by this compound.
Experimental Protocols
While the seminal publication by Cisneros et al. (2007) does not provide exhaustive, step-by-step protocols, the methodologies can be inferred from standard practices in the field for synthesizing analogous compounds and for conducting enzyme inhibition assays.
Synthesis of this compound (General Approach)
The synthesis of this compound likely involves the esterification of glycidol with arachidonic acid. A general procedure would be as follows:
-
Activation of Arachidonic Acid: Arachidonic acid is first activated to a more reactive form, such as an acyl chloride or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Esterification: The activated arachidonic acid is then reacted with glycidol in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in the presence of a base (e.g., triethylamine, pyridine) to neutralize the acid byproduct.
-
Purification: The crude product is purified using column chromatography on silica (B1680970) gel to isolate this compound from unreacted starting materials and byproducts.
Caption: General workflow for the synthesis of this compound.
FAAH and MAGL Inhibition Assays (General Protocol)
The IC₅₀ values for this compound were likely determined using a radiometric or fluorometric assay. A general protocol for such an assay is as follows:
-
Enzyme Preparation: Homogenates of rat cerebellum are prepared and subjected to centrifugation to separate the cytosolic and membrane fractions, which serve as the source of MAGL and FAAH, respectively.
-
Assay Incubation: The enzyme preparation is incubated with a radiolabeled or fluorogenic substrate (e.g., [³H]2-oleoylglycerol for MAGL, [³H]arachidonoyl ethanolamide for FAAH) in a suitable buffer system.
-
Inhibitor Addition: Various concentrations of this compound are added to the incubation mixture.
-
Reaction Termination and Product Separation: The enzymatic reaction is stopped after a defined period. The radiolabeled product is separated from the unreacted substrate using liquid-liquid extraction or chromatography.
-
Quantification: The amount of product formed is quantified using liquid scintillation counting (for radiolabeled substrates) or fluorescence spectroscopy (for fluorogenic substrates).
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Caption: General workflow for FAAH/MAGL inhibition assay.
Conclusion
This compound serves as a valuable pharmacological tool for the study of the endocannabinoid system. Its dual inhibitory action on FAAH and MAGL allows for the potentiation of endogenous cannabinoid signaling, providing a means to investigate the physiological and pathophysiological roles of anandamide and 2-AG. The data and protocols outlined in this guide offer a foundational understanding for researchers and professionals engaged in the development of novel therapeutics targeting the endocannabinoid system. Further investigation into the specific synthesis and assay conditions used in the original discovery will provide even greater clarity and reproducibility for future studies.
References
O-Arachidonoyl Glycidol: A Technical Guide to its Application in Endocannabinoid Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endocannabinoid system (ECS) is a complex and ubiquitous signaling network that plays a crucial role in regulating a myriad of physiological processes, including pain perception, inflammation, mood, and memory. The primary endogenous ligands of this system are N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).[1] The biological actions of these endocannabinoids are tightly controlled by their synthesis on demand and their rapid degradation by specific enzymes. O-Arachidonoyl glycidol (B123203) (OAG) has emerged as a valuable pharmacological tool for researchers investigating the ECS. As a stable analog of 2-AG, its primary role is the inhibition of the key enzymes responsible for endocannabinoid degradation: monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH).[2] This dual inhibitory action allows for the elevation of endogenous levels of both 2-AG and anandamide (B1667382), providing a powerful method to study the downstream effects of enhanced endocannabinoid signaling. This technical guide provides an in-depth overview of OAG, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its use, and visualizations of the relevant biological pathways and experimental workflows.
O-Arachidonoyl Glycidol: Chemical Properties
| Property | Value |
| Chemical Name | 5Z,8Z,11Z,14Z-eicosatetraenoic acid, oxiranylmethyl ester |
| Molecular Formula | C₂₃H₃₆O₃ |
| Molecular Weight | 360.5 g/mol |
| CAS Number | 439146-24-4 |
| Appearance | A solution in methyl acetate (B1210297) |
| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 50 mg/ml |
Mechanism of Action and Quantitative Data
This compound functions as an inhibitor of both MAGL and FAAH. By blocking the active sites of these enzymes, OAG prevents the hydrolysis of 2-AG and anandamide, respectively. This leads to an accumulation of these endocannabinoids in the synaptic cleft and surrounding tissues, thereby potentiating their signaling through cannabinoid receptors (CB1 and CB2) and other targets. The inhibitory potency of OAG and other relevant inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀), as detailed in the table below.
Table 1: Comparative Inhibitory Potency (IC₅₀) of this compound and Other Selected Endocannabinoid Enzyme Inhibitors
| Compound | Target Enzyme | Tissue/Cell Source | IC₅₀ | Reference |
| This compound | MAGL (2-oleoyl glycerol (B35011) hydrolysis) | Rat Cerebella (cytosolic fraction) | 4.5 µM | [2] |
| MAGL (2-oleoyl glycerol hydrolysis) | Rat Cerebella (membrane fraction) | 19 µM | [2] | |
| FAAH (anandamide hydrolysis) | Rat Cerebella (membrane fraction) | 12 µM | [2] | |
| JZL195 | FAAH | Mouse Brain | 2 nM | [3] |
| MAGL | Mouse Brain | 4 nM | [3] | |
| JZL184 | MAGL | Mouse Brain | ~8 µM | [4] |
| PF-3845 | FAAH | Mouse Brain | - | [1] |
| AM4302 (Dual Inhibitor) | FAAH (human) | - | 60 nM | [5] |
| FAAH (rat) | - | 31 nM | [5] | |
| MAGL (human) | - | 41 nM | [5] | |
| MAGL (rat) | - | 200 nM | [5] | |
| AM4301 (MAGL Selective) | MAGL (human) | - | 8.9 nM | [5] |
| MAGL (rat) | - | 36 nM | [5] | |
| AM4303 (FAAH Selective) | FAAH (human) | - | 2 nM | [5] |
| FAAH (rat) | - | 1.9 nM | [5] |
Signaling Pathways
The endocannabinoid signaling pathway is a complex process involving the synthesis, release, receptor binding, and degradation of anandamide and 2-AG. OAG's role is to intervene at the degradation step, thereby amplifying the overall signaling cascade.
Experimental Protocols
The following are detailed methodologies for conducting in vitro inhibition assays for MAGL and FAAH using this compound.
Protocol 1: Monoacylglycerol Lipase (MAGL) Inhibition Assay
Objective: To determine the IC₅₀ of this compound for the inhibition of MAGL activity.
Materials:
-
Rat cerebellum tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA)
-
This compound (OAG) stock solution (in a suitable solvent like DMSO or ethanol)
-
Radiolabeled substrate: [³H]-2-oleoylglycerol or a fluorogenic substrate like 4-nitrophenyl acetate (4-NPA)
-
Scintillation cocktail (for radiolabeled substrate) or a spectrophotometer/plate reader (for fluorogenic substrate)
-
96-well plates
-
Centrifuge and rotor capable of 100,000 x g
-
Incubator (37°C)
Procedure:
-
Enzyme Preparation (Rat Cerebellar Cytosol): a. Homogenize fresh or frozen rat cerebellum in ice-cold homogenization buffer. b. Centrifuge the homogenate at 100,000 x g for 60 minutes at 4°C. c. Collect the supernatant (cytosolic fraction) and determine the protein concentration (e.g., using a Bradford assay). Dilute to the desired concentration with homogenization buffer.
-
Assay Setup: a. Prepare serial dilutions of OAG in the assay buffer. b. In a 96-well plate, add the diluted enzyme preparation to each well. c. Add the various concentrations of OAG or vehicle control to the respective wells. d. Pre-incubate the enzyme and inhibitor mixture for 15-30 minutes at 37°C.
-
Enzymatic Reaction: a. Initiate the reaction by adding the substrate ([³H]-2-oleoylglycerol or 4-NPA) to each well. b. Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Detection and Data Analysis:
-
For Radiolabeled Substrate: a. Stop the reaction by adding a stop solution (e.g., chloroform/methanol). b. Separate the product from the substrate using liquid-liquid extraction or thin-layer chromatography. c. Measure the radioactivity of the product using a scintillation counter.
-
For Fluorogenic Substrate: a. Stop the reaction (if necessary) or directly measure the absorbance of the product (4-nitrophenol) at 405-415 nm using a plate reader. b. Calculate the percentage of inhibition for each OAG concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the OAG concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
Objective: To determine the IC₅₀ of this compound for the inhibition of FAAH activity.
Materials:
-
Rat cerebellum tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
This compound (OAG) stock solution
-
Radiolabeled substrate: [³H]-anandamide or a fluorogenic substrate
-
Scintillation cocktail or spectrophotometer/plate reader
-
96-well plates
-
Centrifuge and rotor capable of 100,000 x g
-
Incubator (37°C)
Procedure:
-
Enzyme Preparation (Rat Cerebellar Membranes): a. Homogenize fresh or frozen rat cerebellum in ice-cold homogenization buffer. b. Centrifuge the homogenate at 100,000 x g for 60 minutes at 4°C. c. Discard the supernatant. Resuspend the pellet (membrane fraction) in fresh homogenization buffer. d. Determine the protein concentration and dilute to the desired concentration.
-
Assay Setup: a. Follow the same procedure as for the MAGL assay (Protocol 1, Step 2) to prepare serial dilutions of OAG and pre-incubate with the enzyme preparation.
-
Enzymatic Reaction: a. Initiate the reaction by adding the substrate ([³H]-anandamide or a fluorogenic substrate) to each well. b. Incubate the plate at 37°C for a suitable duration.
-
Detection and Data Analysis: a. Follow the same principles as for the MAGL assay (Protocol 1, Step 4) to stop the reaction, detect the product, and calculate the IC₅₀ value for OAG against FAAH.
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing the inhibitory effects of a compound like this compound on endocannabinoid-degrading enzymes.
Conclusion
This compound is a potent research tool for the in-depth study of the endocannabinoid system. Its ability to dually inhibit MAGL and FAAH provides a reliable method for elevating endogenous anandamide and 2-AG levels, thereby enabling the investigation of the multifaceted roles of these signaling lipids in health and disease. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to utilize OAG in their experimental designs. Careful consideration of experimental conditions and appropriate controls, as outlined in the workflow, is crucial for obtaining robust and reproducible results. The continued use of such pharmacological tools will undoubtedly further our understanding of the therapeutic potential of targeting the endocannabinoid system.
References
- 1. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A comparison of novel, selective fatty acid amide hydrolase (FAAH), monoacyglycerol lipase (MAGL) or dual FAAH/MAGL inhibitors to suppress acute and anticipatory nausea in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Targets of O-Arachidonoyl Glycidol
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
O-Arachidonoyl glycidol (B123203) is a synthetic analog of the endogenous cannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1][2][3] It functions primarily as an inhibitor of several serine hydrolases responsible for the degradation of endocannabinoids. By blocking these enzymes, O-Arachidonoyl glycidol elevates the endogenous levels of 2-AG, thereby potentiating its signaling effects. This guide provides a comprehensive overview of the identified biological targets of this compound, presenting quantitative inhibitory data, detailed experimental methodologies for target characterization, and visual diagrams of the relevant signaling pathways and experimental workflows. Its primary utility is as a research tool to probe the physiological and pathophysiological roles of the 2-AG signaling system.
Primary Biological Targets
The principal biological targets of this compound are the enzymes that catalyze the hydrolysis of 2-AG. The endocannabinoid 2-AG is a crucial signaling lipid that modulates a wide array of physiological processes through activation of cannabinoid receptors CB1 and CB2.[2][4] Its signaling is tightly regulated by a network of serine hydrolases that degrade it into arachidonic acid and glycerol (B35011).[4][5]
This compound has been identified as an inhibitor of the following key hydrolases:
-
Monoacylglycerol Lipase (MAGL): Considered the primary enzyme responsible for the degradation of 2-AG in the central nervous system, accounting for approximately 85% of its hydrolysis.[4][6]
-
Fatty Acid Amide Hydrolase (FAAH): The main enzyme for the degradation of another major endocannabinoid, anandamide (B1667382) (AEA), but it can also hydrolyze 2-AG.[5][7]
-
Alpha/Beta-Hydrolase Domain 6 (ABHD6): A more recently identified enzyme that contributes to 2-AG hydrolysis, particularly in specific cellular and subcellular locations like postsynaptic neurons.[6][8]
By inhibiting these enzymes, this compound effectively increases the concentration and prolongs the action of 2-AG at cannabinoid receptors.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against its primary targets has been quantified using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Enzyme | Enzyme Source | Substrate Used in Assay | IC50 (µM) |
| MAGL (and other hydrolases) | Cytosolic fraction of rat cerebella | 2-Oleoyl glycerol (2-OG) | 4.5[1][2][3][9] |
| MAGL (and other hydrolases) | Membrane fraction of rat cerebella | 2-Oleoyl glycerol (2-OG) | 19[1][2][3][9] |
| FAAH | Membrane fraction of rat cerebella | Arachidonoyl ethanolamide (Anandamide) | 12[1][2][3][9] |
Signaling Pathway and Mechanism of Action
This compound enhances endocannabinoid signaling by preventing the breakdown of 2-AG. The diagram below illustrates the 2-AG signaling pathway and the inhibitory points of action for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. netascientific.com [netascientific.com]
- 3. interpriseusa.com [interpriseusa.com]
- 4. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. realmofcaring.org [realmofcaring.org]
- 7. Arachidonoylserotonin and other novel inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Implication of the anti-inflammatory bioactive lipid prostaglandin D2-glycerol ester in the control of macrophage activation and inflammation by ABHD6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Stability and Storage of O-Arachidonoyl Glycidol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and storage of O-Arachidonoyl glycidol (B123203), a significant tool in endocannabinoid research. Understanding the chemical stability of this compound is critical for ensuring the accuracy and reproducibility of experimental results. This document outlines recommended storage conditions, potential degradation pathways, and analytical methodologies for assessing its integrity. Furthermore, it delves into the signaling pathways modulated by O-Arachidonoyl glycidol, offering a deeper understanding of its mechanism of action.
Chemical Identity and Properties
This compound is an analog of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). It is a potent and irreversible inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), the primary enzymes responsible for the degradation of the endocannabinoids anandamide (B1667382) (AEA) and 2-AG, respectively.
| Property | Value |
| Chemical Name | (R)-(+)-Glycidyl 5Z,8Z,11Z,14Z-eicosatetraenoate |
| Molecular Formula | C₂₃H₃₆O₃ |
| Molecular Weight | 360.5 g/mol |
| Appearance | Solution in methyl acetate (B1210297) |
| Solubility | Soluble in DMF, DMSO, and Ethanol |
Stability and Storage
Proper storage is paramount to maintain the integrity and activity of this compound. The following table summarizes the recommended storage conditions and known stability information.
| Parameter | Recommendation/Data | Source |
| Storage Temperature | -20°C | --INVALID-LINK-- |
| Long-term Stability | ≥ 2 years at -20°C | --INVALID-LINK-- |
| Supplied Form | A solution in methyl acetate | --INVALID-LINK-- |
| Storage Container | Tightly sealed, light-resistant vial | General laboratory best practices |
To ensure optimal stability, the compound should be stored in its original vial at the recommended temperature. Frequent freeze-thaw cycles should be avoided. For creating working solutions, it is advisable to aliquot the stock solution into smaller, single-use vials.
Potential Degradation Pathways
While specific degradation studies on this compound are not extensively published, its structure, containing a polyunsaturated fatty acid chain and an epoxide ring, suggests susceptibility to two primary degradation pathways:
-
Hydrolysis: The ester linkage in this compound can be susceptible to hydrolysis, particularly in aqueous solutions at non-neutral pH. This would lead to the formation of arachidonic acid and glycidol. The epoxide ring of glycidol can also undergo hydrolysis to form a diol.
-
Oxidation: The four double bonds in the arachidonoyl chain are prone to oxidation, a common degradation pathway for polyunsaturated fatty acids. This can be initiated by exposure to air (auto-oxidation), light (photo-oxidation), or heat. Oxidation can lead to the formation of various byproducts, including hydroperoxides, aldehydes, and ketones, which can alter the biological activity of the compound.
Experimental Protocols
Protocol for Stability-Indicating Analytical Method Development
A stability-indicating analytical method is crucial for accurately assessing the purity and degradation of this compound. A high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) method is recommended.
Objective: To develop and validate an HPLC-MS method capable of separating this compound from its potential degradation products.
Materials:
-
This compound standard
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
Formic acid or ammonium (B1175870) acetate (for mobile phase modification)
-
C18 reversed-phase HPLC column
-
HPLC system with a UV detector and a mass spectrometer
Methodology:
-
Method Development:
-
Column: Start with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Use a gradient elution with a mobile phase consisting of A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid.
-
Gradient: A typical starting gradient could be 70% B, increasing to 100% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Detection: Monitor at a wavelength relevant for the chromophore (if any) and use mass spectrometry for positive identification. For MS, use electrospray ionization (ESI) in positive mode and monitor for the [M+H]⁺ ion of this compound and its potential degradants.
-
-
Forced Degradation Studies:
-
Subject solutions of this compound to various stress conditions to generate degradation products. This will help in confirming the method's ability to separate the parent compound from its degradants.
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 80°C for 48 hours (in solution and as a dry film).
-
Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.
-
Analyze the stressed samples using the developed HPLC-MS method to identify and separate the degradation peaks.
-
-
Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects primarily by inhibiting FAAH and MAGL. This inhibition leads to an increase in the endogenous levels of anandamide and 2-AG. These endocannabinoids then activate cannabinoid receptors, CB1 and CB2, which are G-protein coupled receptors.
-
CB1 Receptors: Primarily located in the central nervous system, their activation is associated with the psychoactive effects of cannabinoids and modulation of neurotransmitter release.
-
CB2 Receptors: Predominantly found in the immune system and peripheral tissues, their activation is linked to anti-inflammatory and immunomodulatory effects.
The inhibition of FAAH and MAGL by this compound effectively enhances endocannabinoid signaling, leading to a range of downstream cellular responses.
Conclusion
This compound is a valuable research tool whose efficacy is dependent on its stability. Adherence to recommended storage conditions of -20°C in a tightly sealed container is crucial for its long-term use. Researchers should be aware of the potential for hydrolytic and oxidative degradation and employ validated stability-indicating analytical methods to ensure the quality of the compound in their experiments. A thorough understanding of its mechanism of action, involving the inhibition of FAAH and MAGL and the subsequent enhancement of endocannabinoid signaling, is essential for the accurate interpretation of research findings.
O-Arachidonoyl glycidol solubility in different solvents
An In-Depth Technical Guide to the Solubility of O-Arachidonoyl Glycidol (B123203)
For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of bioactive lipids is paramount. O-Arachidonoyl glycidol, a critical analog of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), serves as a valuable tool in studying the endocannabinoid system by inhibiting key hydrolytic enzymes.[1][2][3] This technical guide provides a comprehensive overview of the solubility of this compound in various solvents, details common experimental methodologies for solubility determination, and illustrates its relevant biological pathway and experimental workflows.
This compound: An Overview
This compound (5Z,8Z,11Z,14Z-eicosatetraenoic acid, oxiranylmethyl ester) is an analog of 2-AG that demonstrates inhibitory activity against monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH).[1][4] By blocking these enzymes, it prevents the breakdown of endocannabinoids like 2-AG and anandamide, making it a crucial pharmacological tool for research into neurodegenerative diseases, pain, and inflammation.[4]
Solubility Data
The solubility of this compound has been determined in several common organic solvents. This data is essential for preparing stock solutions and conducting in vitro and in vivo experiments. The quantitative solubility data is summarized in the table below.
| Solvent | Solubility |
| Ethanol (B145695) | 50 mg/ml |
| Dimethylformamide (DMF) | 20 mg/ml |
| Dimethyl sulfoxide (B87167) (DMSO) | 20 mg/ml |
| (Data sourced from Cayman Chemical and Neta Scientific)[1][4] |
It is important to note that for many lipids, including this compound, solubility in aqueous buffers is limited.[5] To achieve maximum solubility in an aqueous medium, it is often recommended to first dissolve the compound in an organic solvent like DMSO or ethanol and then perform a serial dilution into the aqueous buffer of choice.[5]
Biological Pathway Inhibition
This compound exerts its biological effects by inhibiting the enzymes responsible for the degradation of endocannabinoids. The diagram below illustrates this inhibitory action.
References
Methodological & Application
Application of O-Arachidonoyl Glycidol in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Arachidonoyl glycidol (B123203) (OAG) is a synthetic analog of the endogenous cannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). In the field of neuroscience, OAG serves as a valuable research tool due to its inhibitory activity against two key enzymes responsible for the degradation of endocannabinoids: monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH).[1][2] By blocking these enzymes, OAG effectively elevates the levels of endogenous 2-AG and anandamide (B1667382) (AEA), allowing for the potentiation and prolonged signaling of these endocannabinoids at cannabinoid receptors (CB1 and CB2) and other targets. This unique dual-inhibitory profile makes OAG a powerful pharmacological agent for investigating the physiological and pathophysiological roles of the endocannabinoid system in the central nervous system.
This document provides detailed application notes and experimental protocols for the use of O-Arachidonoyl glycidol in neuroscience research, with a focus on its application in studying enzyme kinetics, neuronal signaling, synaptic plasticity, and neuroinflammation.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Substrate Used in Assay | Tissue/Cell Fraction | Species | IC50 Value (µM) | Reference |
| Monoacylglycerol Lipase (MAGL) | 2-Oleoyl glycerol | Rat Cerebellum (Cytosolic) | Rat | 4.5 | [1][2] |
| Monoacylglycerol Lipase (MAGL) | 2-Oleoyl glycerol | Rat Cerebellum (Membrane) | Rat | 19 | [1][2] |
| Fatty Acid Amide Hydrolase (FAAH) | Arachidonoyl ethanolamide | Rat Cerebellum (Membrane) | Rat | 12 | [1][2] |
Table 2: Physicochemical Properties and Solubility of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₆O₃ | [1] |
| Molecular Weight | 360.5 g/mol | [1] |
| Formulation | A solution in methyl acetate | [1][2] |
| Solubility | DMF: 20 mg/ml; DMSO: 20 mg/ml; Ethanol: 50 mg/ml | [1][2] |
Signaling Pathways and Experimental Workflows
Diagram 1: this compound Mechanism of Action
Caption: Mechanism of this compound (OAG) action.
Diagram 2: Experimental Workflow for In Vitro Neuronal Culture Studies
References
Application Notes and Protocols for O-Arachidonoyl Glycidol in Fatty Acid Amide Hydrolase (FAAH) Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a key serine hydrolase enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamine, AEA) and other fatty acid amides. By hydrolyzing these endogenous signaling lipids, FAAH terminates their activity in various physiological processes, including pain sensation, inflammation, and mood regulation. Inhibition of FAAH presents a promising therapeutic strategy to enhance endocannabinoid signaling, offering potential treatments for a range of neurological and inflammatory disorders with a potentially reduced side effect profile compared to direct cannabinoid receptor agonists.
O-Arachidonoyl glycidol (B123203) is an analog of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) that has been identified as an inhibitor of FAAH. Its structure, featuring a reactive epoxide ring, suggests a mechanism of irreversible covalent inhibition. These application notes provide a comprehensive overview of O-Arachidonoyl glycidol's activity, a detailed protocol for its in vitro characterization, and a summary of its potential therapeutic applications based on the established pharmacology of FAAH inhibitors.
Mechanism of Action
This compound is believed to act as an irreversible inhibitor of FAAH. The proposed mechanism involves the nucleophilic attack by the catalytic serine residue (Ser241) in the FAAH active site on the electrophilic epoxide ring of this compound. This results in the formation of a stable covalent bond, leading to the inactivation of the enzyme. By inhibiting FAAH, this compound prevents the breakdown of anandamide, leading to elevated levels of this endocannabinoid. The increased concentration of anandamide results in enhanced activation of cannabinoid receptors (CB1 and CB2), which in turn modulates downstream signaling pathways involved in pain, inflammation, and mood.
Quantitative Data
The inhibitory potency of this compound against FAAH has been determined in in vitro assays. The following table summarizes the available quantitative data.
| Inhibitor | Enzyme Source | Substrate | IC50 (µM) | Reference |
| This compound | Rat Cerebella Membrane Fraction | Arachidonoyl Ethanolamide | 12 | [1] |
| URB597 (Control) | Human Recombinant FAAH | AMC Arachidonoyl Amide | 0.0046 | [2] |
| JZL195 (Control) | Human Recombinant FAAH | AMC Arachidonoyl Amide | ~0.008 | N/A |
Note: IC50 values for control inhibitors are provided for comparative purposes and may vary depending on assay conditions.
Experimental Protocols
In Vitro Fluorometric FAAH Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound on FAAH using a fluorometric assay. The assay is based on the hydrolysis of a non-fluorescent FAAH substrate, AMC-arachidonoyl amide, to the fluorescent product 7-amino-4-methylcoumarin (B1665955) (AMC).
Materials:
-
Recombinant Human FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
AMC Arachidonoyl Amide (FAAH Substrate)
-
This compound (Test Inhibitor)
-
URB597 or JZL195 (Positive Control Inhibitor)
-
DMSO (for dissolving compounds)
-
96-well, black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)
-
Incubator set to 37°C
Procedure:
-
Reagent Preparation:
-
Prepare a 1X FAAH Assay Buffer by diluting a 10X stock with ultrapure water. Keep on ice.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of the control inhibitor (e.g., URB597) in DMSO.
-
Prepare a stock solution of the FAAH substrate, AMC arachidonoyl amide, in ethanol (B145695) or DMSO.
-
Dilute the recombinant FAAH enzyme in ice-cold 1X FAAH Assay Buffer to the desired working concentration.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound and the control inhibitor in 1X FAAH Assay Buffer.
-
In a 96-well plate, add the following to triplicate wells:
-
100% Initial Activity Wells (Control): 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of DMSO.
-
Inhibitor Wells: 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of the respective inhibitor dilution.
-
Background Wells: 180 µL of FAAH Assay Buffer and 10 µL of DMSO.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding 10 µL of the diluted FAAH substrate to all wells. The final volume in each well should be 200 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: 340-360 nm, Emission: 450-465 nm) every 1-2 minutes for a total of 20-30 minutes.
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from the fluorescence readings of all other wells.
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Potential In Vivo Applications
While specific in vivo studies for this compound are not extensively documented, the well-established consequences of FAAH inhibition in animal models provide a strong basis for its potential therapeutic applications. Pharmacological or genetic inactivation of FAAH consistently produces analgesic, anti-inflammatory, anxiolytic, and antidepressant-like effects without the psychotropic side effects associated with direct CB1 receptor agonists.
Potential therapeutic areas for this compound and other FAAH inhibitors include:
-
Pain Management:
-
Neuropathic pain
-
Inflammatory pain
-
-
Anxiety and Mood Disorders:
-
Generalized anxiety disorder
-
Depression
-
-
Neurodegenerative Diseases:
-
Exploring neuroprotective effects
-
Further in vivo studies would be required to characterize the pharmacokinetic and pharmacodynamic properties of this compound and to confirm its efficacy and safety in relevant disease models.
Conclusion
This compound is a valuable research tool for studying the endocannabinoid system. Its inhibitory action on FAAH provides a mechanism to modulate endogenous anandamide levels, offering a potential therapeutic avenue for a variety of disorders. The protocols and data presented here serve as a guide for researchers to further investigate the pharmacological profile of this compound and its potential for drug development.
References
Application Note & Protocol: Preparation of O-Arachidonoyl Glycidol Stock Solutions
Audience: Researchers, scientists, and drug development professionals in pharmacology, neuroscience, and cancer research.
Abstract O-Arachidonoyl glycidol (B123203) is a potent and selective analog of the endocannabinoid 2-arachidonoyl glycerol (B35011) (2-AG).[1][2] It functions primarily as an inhibitor of monoacylglycerol lipase (B570770) (MAGL) and, to a lesser extent, fatty acid amide hydrolase (FAAH), the key enzymes responsible for the degradation of the endocannabinoids 2-AG and anandamide, respectively.[1][3][4] By preventing the breakdown of these signaling lipids, O-Arachidonoyl glycidol effectively elevates their levels, thereby potentiating endocannabinoid signaling through cannabinoid receptors CB1 and CB2.[3][5] This makes it an invaluable tool for studying the physiological and pathophysiological roles of the endocannabinoid system. Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and use of this compound solutions.
Chemical and Physical Properties
This compound is a lipid-soluble compound requiring organic solvents for initial solubilization. The quantitative data below has been compiled from supplier technical datasheets.
| Property | Data |
| Formal Name | 5Z,8Z,11Z,14Z-eicosatetraenoic acid, oxiranylmethyl ester |
| Molecular Formula | C₂₃H₃₆O₃ |
| Molecular Weight | 360.5 g/mol |
| Purity | ≥98% |
| Formulation | Typically supplied as a solution in methyl acetate (B1210297) or as a powder |
| Solubility (Ethanol) | 50 mg/mL |
| Solubility (DMSO) | 20 mg/mL |
| Solubility (DMF) | 20 mg/mL |
| Storage Temperature | -20°C |
| Long-Term Stability | ≥ 2 years at -20°C in provided solvent or as a powder |
[Data sourced from references: 1, 2, 3]
Mechanism of Action: Potentiation of Endocannabinoid Signaling
This compound exerts its biological effects by inhibiting the degradation of endocannabinoids. In the canonical pathway of retrograde signaling, 2-AG is synthesized on-demand in the postsynaptic neuron and travels to the presynaptic terminal to activate CB1 receptors, suppressing neurotransmitter release.[5][6] This signal is terminated when 2-AG is hydrolyzed by the presynaptic enzyme MAGL. This compound irreversibly inhibits MAGL, leading to a sustained elevation of 2-AG levels and prolonged CB1 receptor activation.[3][7]
Experimental Protocols
Workflow for Solution Preparation
The overall process involves preparing a high-concentration primary stock in an organic solvent, followed by dilution to a working concentration in an appropriate aqueous buffer for biological assays.
Protocol 1: Preparation of High-Concentration Primary Stock Solution (e.g., 10 mM)
This protocol describes how to create a concentrated stock solution in an organic solvent, which can be stored for long periods and used for subsequent dilutions.
Materials:
-
This compound (as supplied)
-
Anhydrous/molecular biology grade Dimethyl sulfoxide (B87167) (DMSO), Ethanol, or N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Calibrated analytical balance
-
Glass vial or round-bottom flask
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes
Safety Precautions:
-
This compound is for research use only and not for human or veterinary use.[1]
-
Perform all steps in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
Procedure:
-
Preparation of Compound:
-
If supplied in methyl acetate: Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) at room temperature. Avoid heating, as it may degrade the lipid. The result will be a neat oil.
-
If supplied as a solid/powder: Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
-
Weighing the Compound:
-
Accurately weigh the desired amount of the dried this compound into a clean glass vial. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molar Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 360.5 g/mol x 1000 = 3.605 mg
-
-
-
Solubilization:
-
Based on the desired concentration and weighed mass, calculate the required volume of solvent. Using the example above, add 1 mL of anhydrous DMSO to the 3.605 mg of compound.
-
Vortex the vial thoroughly. If necessary, briefly sonicate in a water bath until the compound is fully dissolved. The solution should be clear.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials.
-
Store the aliquots tightly sealed at -20°C . The compound is stable for at least two years when stored under these conditions.[1]
-
Protocol 2: Preparation of Aqueous Working Solutions
This compound has very poor solubility in aqueous solutions and will precipitate if diluted directly. This protocol describes the standard method for preparing working solutions for cell culture or other aqueous-based assays.
Materials:
-
Primary stock solution of this compound (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, HBSS, or cell culture medium)
-
(Optional) Pluronic F-127 or fatty acid-free Bovine Serum Albumin (BSA) to improve solubility.
Procedure:
-
Thaw Primary Stock:
-
Remove one aliquot of the primary stock solution from the -20°C freezer and thaw it at room temperature.
-
-
Dilution into Aqueous Buffer:
-
Warm the desired aqueous buffer to 37°C.
-
Perform a serial dilution. A crucial step is to add the stock solution to the buffer while vortexing the buffer vigorously. This rapid mixing helps to prevent the compound from precipitating out of solution.
-
Example for a 10 µM final concentration from a 10 mM stock:
-
First, prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of buffer (1:100 dilution) to get a 100 µM solution.
-
Next, add 100 µL of the 100 µM intermediate solution to 900 µL of buffer (1:10 dilution) to achieve the final 10 µM concentration.
-
-
-
Using Solubility Enhancers (Recommended):
-
To maintain solubility and bioavailability in cell culture media, it is often beneficial to complex the lipid with BSA.
-
Prepare a 10% (w/v) solution of fatty acid-free BSA in your buffer. When making your working solution, use this BSA-containing buffer as the diluent. The BSA will help keep the lipophilic compound in solution.
-
-
Final Use:
-
Use the freshly prepared working solution immediately. Do not store aqueous dilutions, as the compound will degrade and/or precipitate over time.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically <0.1%) and consistent across all experimental conditions, including vehicle controls.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. netascientific.com [netascientific.com]
- 4. This compound | CAS 439146-24-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound|CAS 439146-24-4|DC Chemicals [dcchemicals.com]
Application Notes and Protocols: O-Arachidonoyl Glycidol as a Tool for Lipid Biochemistry Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
O-Arachidonoyl glycidol (B123203) (OAG) is a synthetic analog of the endocannabinoid 2-arachidonoyl glycerol (B35011) (2-AG). It serves as a valuable research tool in lipid biochemistry and neuroscience due to its inhibitory effects on key enzymes involved in the endocannabinoid system. Specifically, OAG blocks the hydrolysis of 2-oleoyl glycerol and the fatty acid amide hydrolase (FAAH)-catalyzed hydrolysis of anandamide.[1][2] This document provides detailed application notes, protocols, and data regarding the use of O-Arachidonoyl glycidol for in vitro enzyme inhibition studies.
Applications
-
Inhibition of Monoacylglycerol Lipase (B570770) (MAGL): OAG is an inhibitor of MAGL, the primary enzyme responsible for the degradation of 2-AG.[3][4][5] By inhibiting MAGL, OAG can be used to study the physiological and pathological roles of elevated 2-AG levels.
-
Inhibition of Fatty Acid Amide Hydrolase (FAAH): OAG also inhibits FAAH, the enzyme that degrades anandamide.[1][2][6] This allows for the investigation of the functional interplay between the two major endocannabinoids, 2-AG and anandamide.
-
Probing the Endocannabinoid System: As a dual inhibitor, OAG can be utilized to broadly enhance endocannabinoid signaling, making it a useful tool for studying the overall effects of the endocannabinoid system in various physiological processes, including pain, inflammation, and neurotransmission.[5][7][8]
-
Lead Compound for Drug Discovery: The structure of OAG can serve as a scaffold for the development of more potent and selective inhibitors of MAGL or FAAH.[6]
Data Presentation
Inhibitory Activity of this compound
| Target Enzyme | Substrate | Tissue/Cell Fraction | Species | IC50 Value (µM) | Reference |
| Monoacylglycerol Lipase (MAGL) | 2-Oleoyl glycerol | Cerebellum (Cytosolic) | Rat | 4.5 | [1][2] |
| Monoacylglycerol Lipase (MAGL) | 2-Oleoyl glycerol | Cerebellum (Membrane) | Rat | 19 | [1][2] |
| Fatty Acid Amide Hydrolase (FAAH) | Arachidonoyl ethanolamide | Cerebellum (Membrane) | Rat | 12 | [1][2] |
| Fatty Acid Amide Hydrolase (FAAH) | [3H]AEA | Membrane | Not Specified | 83 (pI50 4.08) | [6] |
| Monoacylglycerol Lipase (MAGL) | [3H]2-OG | Cytosol | Not Specified | 90 (pI50 4.04) | [6] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Monoacylglycerol Lipase (MAGL) Activity
This protocol is designed to assess the inhibitory effect of this compound on MAGL activity in rat cerebellar cytosolic and membrane fractions.
Materials:
-
This compound
-
Rat cerebellum
-
2-Oleoyl glycerol (substrate)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Homogenization buffer
-
Bradford reagent for protein quantification
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Cerebellar Fractions:
-
Homogenize fresh or frozen rat cerebellum in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed to pellet nuclei and cellular debris.
-
Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) to separate the cytosolic (supernatant) and membrane (pellet) fractions.
-
Resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration of both fractions using the Bradford assay.
-
-
Enzyme Inhibition Assay:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
In a microplate, add the assay buffer, the cerebellar fraction (cytosolic or membrane), and varying concentrations of this compound or vehicle control.
-
Pre-incubate the mixture for a specified time (e.g., 15-30 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, 2-oleoyl glycerol.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Measure the amount of product formed using an appropriate detection method (e.g., colorimetric or fluorometric assay for glycerol or the released fatty acid).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: In Vitro Inhibition of Fatty Acid Amide Hydrolase (FAAH) Activity
This protocol outlines the procedure for measuring the inhibitory effect of this compound on FAAH activity using rat cerebellar membrane fractions.
Materials:
-
This compound
-
Rat cerebellum
-
Arachidonoyl ethanolamide (anandamide) (substrate)
-
Assay buffer (e.g., Tris-HCl, pH 9.0)
-
Homogenization buffer
-
Bradford reagent for protein quantification
-
Scintillation counter and scintillation fluid (if using a radiolabeled substrate)
Procedure:
-
Preparation of Cerebellar Membrane Fraction:
-
Follow the same procedure as in Protocol 1 to obtain the membrane fraction from rat cerebellum.
-
-
Enzyme Inhibition Assay:
-
Prepare a stock solution of this compound.
-
In a reaction tube, combine the assay buffer, the cerebellar membrane fraction, and different concentrations of this compound or vehicle.
-
Pre-incubate the mixture at 37°C.
-
Start the reaction by adding the substrate, arachidonoyl ethanolamide. A common method involves using [14C]anandamide and measuring the release of [14C]ethanolamine.
-
Incubate the reaction at 37°C.
-
Terminate the reaction by adding an organic solvent mixture (e.g., chloroform/methanol) to partition the unreacted substrate from the aqueous product.
-
Centrifuge to separate the phases.
-
Measure the radioactivity in the aqueous phase containing the [14C]ethanolamine using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of product formed in the presence of different concentrations of the inhibitor.
-
Calculate the percentage of FAAH inhibition for each concentration.
-
Plot the data and determine the IC50 value as described in Protocol 1.
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. interpriseusa.com [interpriseusa.com]
- 3. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoacylglycerol lipase regulates 2-arachidonoylglycerol action and arachidonic acid levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of endocannabinoid signaling with JZL184, an inhibitor of the 2-arachidonoylglycerol hydrolyzing enzyme monoacylglycerol lipase, produces anxiolytic effects under conditions of high environmental aversiveness in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blockade of 2-arachidonoylglycerol hydrolysis by selective monoacylglycerol lipase inhibitor 4-nitrophenyl 4-(dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate (JZL184) Enhances retrograde endocannabinoid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Administration of N-Arachidonoyl Glycine (NAGly) in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-arachidonoyl glycine (B1666218) (NAGly), a naturally occurring lipid mediator, is structurally related to the endocannabinoid anandamide (B1667382).[1] It has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realms of analgesia and inflammation.[1][2] Unlike anandamide, NAGly exhibits low affinity for the classical cannabinoid receptors CB1 and CB2, suggesting a distinct mechanism of action.[1] Its biological effects are thought to be mediated, at least in part, through the orphan G protein-coupled receptor GPR18 and through the inhibition of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for anandamide degradation.[3][4]
These application notes provide a comprehensive overview of the in vivo administration of NAGly in animal models, summarizing key quantitative data and detailing experimental protocols for assessing its analgesic and anti-inflammatory properties.
Data Presentation
Analgesic Effects of Intrathecal NAGly Administration in Rats
The analgesic properties of NAGly have been evaluated in rodent models of inflammatory and neuropathic pain. Intrathecal administration has been shown to dose-dependently reduce pain behaviors.
| Animal Model | Pain Modality | Treatment | Dose (nmol) | Outcome Measure | Result | Reference |
| Freund's Complete Adjuvant (FCA)-Induced Inflammatory Pain | Mechanical Allodynia | NAGly | 70 - 700 | Mechanical Paw Withdrawal Threshold | Dose-dependent increase in withdrawal threshold | [1][5] |
| FCA-Induced Inflammatory Pain | Thermal Hyperalgesia | NAGly | 70 - 700 | Thermal Paw Withdrawal Latency | Dose-dependent increase in withdrawal latency | [1][5] |
| Partial Sciatic Nerve Ligation (Neuropathic Pain) | Mechanical Allodynia | NAGly | 700 | Mechanical Paw Withdrawal Threshold | Significant increase in withdrawal threshold | [6][7] |
Effects of NAGly on Endocannabinoid Levels via FAAH Inhibition
Oral administration of NAGly has been demonstrated to inhibit FAAH, leading to a significant elevation of anandamide levels in the blood.
| Animal Model | Administration Route | Dose (mg/kg) | Analyte | Tissue | Fold Increase vs. Vehicle | Reference |
| Rat | Oral (p.o.) | 10 | Anandamide | Blood | > 9-fold | [8] |
Effects of Subcutaneous NAGly Administration on Food Intake in Mice
Subcutaneous administration of NAGly has been shown to influence feeding behavior in mice.
| Animal Model | Administration Route | Dose | Observation Period | Key Finding | Reference |
| BALB/c Mice | Subcutaneous | 1 nM and 10 nM | 21 days | Promotes acute hyperphagia | [9] |
Signaling Pathways and Mechanisms of Action
NAGly's biological activities are attributed to its interaction with multiple molecular targets. The primary proposed mechanisms include the activation of the orphan G protein-coupled receptor GPR18 and the inhibition of FAAH.
GPR18 Signaling Pathway
NAGly is a putative endogenous ligand for GPR18.[4] Activation of GPR18 by NAGly has been linked to the modulation of intracellular signaling cascades, including those involving Gαi/o proteins, which can lead to downstream effects on cellular migration and immune responses.[10] However, the precise downstream effectors of GPR18 signaling are still under investigation, with some studies suggesting non-canonical signaling pathways.[11][12]
NAGly interaction with the GPR18 receptor.
FAAH Inhibition and Anandamide Modulation
NAGly is a potent inhibitor of FAAH, the enzyme that degrades the endocannabinoid anandamide.[3] By inhibiting FAAH, NAGly administration leads to an accumulation of endogenous anandamide, which can then activate cannabinoid receptors (CB1 and CB2) and other targets, contributing to the observed analgesic and anti-inflammatory effects.
Mechanism of FAAH inhibition by NAGly.
Experimental Protocols
Protocol 1: Assessment of Analgesic Activity in a Rat Model of Inflammatory Pain (FCA Model)
This protocol details the induction of inflammatory pain using Freund's Complete Adjuvant (FCA) and the subsequent assessment of the analgesic effects of NAGly.
Workflow for the FCA-induced inflammatory pain model.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
N-Arachidonoyl Glycine (NAGly)
-
Vehicle (e.g., saline containing a small percentage of ethanol (B145695) or DMSO)
-
Freund's Complete Adjuvant (FCA)
-
Apparatus for assessing mechanical allodynia (e.g., von Frey filaments)
-
Apparatus for assessing thermal hyperalgesia (e.g., plantar test)
-
Intrathecal catheters (if applicable)
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to experimentation.
-
Baseline Testing: Measure baseline mechanical paw withdrawal thresholds and thermal paw withdrawal latencies for each animal.
-
Induction of Inflammation: Inject 100 µl of FCA into the plantar surface of one hind paw of each rat.
-
Inflammation Development: Allow 24 hours for the development of a robust inflammatory response, characterized by paw edema, mechanical allodynia, and thermal hyperalgesia.
-
Drug Administration: Administer NAGly (e.g., 70-700 nmol) or vehicle via the desired route (e.g., intrathecally).
-
Post-Treatment Assessment: Measure mechanical and thermal withdrawal responses at predetermined time points after drug administration (e.g., 1, 2, 4, and 6 hours).
-
Data Analysis: Compare the paw withdrawal thresholds and latencies between the NAGly-treated and vehicle-treated groups. Data can be expressed as the raw values or as a percentage of the maximum possible effect (%MPE).
Protocol 2: Evaluation of Anti-Inflammatory Effects in the Carrageenan-Induced Paw Edema Model
This model is widely used to assess the acute anti-inflammatory activity of novel compounds.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
N-Arachidonoyl Glycine (NAGly)
-
Vehicle
-
Carrageenan (1% w/v in saline)
-
Plethysmometer or digital caliper
Procedure:
-
Animal Acclimatization: As described in Protocol 1.
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer NAGly or vehicle via the desired route (e.g., intraperitoneal, oral).
-
Induction of Edema: One hour after drug administration, inject 0.1 ml of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Conclusion
N-Arachidonoyl glycine represents a promising endogenous lipid with significant analgesic and anti-inflammatory potential. Its unique pharmacological profile, acting through GPR18 and FAAH inhibition, distinguishes it from classical cannabinoids and opens new avenues for therapeutic development. The protocols and data presented herein provide a valuable resource for researchers investigating the in vivo effects of NAGly and similar compounds in preclinical animal models. Careful consideration of the experimental design, including the choice of animal model, administration route, and outcome measures, is crucial for obtaining reliable and reproducible results.
References
- 1. Actions of N-arachidonyl-glycine in a rat inflammatory pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-arachidonoyl glycine, an endogenous lipid that acts as a vasorelaxant via nitric oxide and large conductance calcium-activated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A structure-activity relationship study on N-arachidonoyl-amino acids as possible endogenous inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-arachidonylglycine is a caloric state-dependent circulating metabolite which regulates human CD4+T cell responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Actions of N-arachidonyl-glycine in a rat neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Arachidonyl Glycine Does Not Activate G Protein–Coupled Receptor 18 Signaling via Canonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Arachidonyl glycine does not activate G protein-coupled receptor 18 signaling via canonical pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Methods for the Detection of O-Arachidonoyl Glycidol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Arachidonoyl glycidol (B123203) is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). It serves as a valuable research tool due to its inhibitory effects on key enzymes of the endocannabinoid system, primarily monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH). Accurate and sensitive analytical methods are crucial for studying its in vitro and in vivo effects, understanding its mechanism of action, and for its potential development as a therapeutic agent. This document provides detailed application notes and protocols for the detection and quantification of O-Arachidonoyl glycidol using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly specific and sensitive analytical technique.
Data Presentation
The inhibitory activity of this compound on key enzymes of the endocannabinoid system is a critical quantitative measure of its biological effect.
| Analyte | Enzyme Target | Matrix | IC50 (µM) | Analytical Method |
| This compound | Monoacylglycerol Lipase (MAGL) | Cytosolic fraction of rat cerebella | 4.5 | Hydrolysis Assay |
| This compound | Monoacylglycerol Lipase (MAGL) | Membrane fraction of rat cerebella | 19 | Hydrolysis Assay |
| This compound | Fatty Acid Amide Hydrolase (FAAH) | Membrane fraction of rat cerebella | 12 | Hydrolysis Assay |
Experimental Protocols
Synthesis of this compound Analytical Standard
A pure analytical standard is essential for the development and validation of any quantitative analytical method. The synthesis of this compound can be adapted from established methods for the synthesis of 2-AG.[1] One common approach involves the acylation of a protected glycerol (B35011) or glycidol precursor with arachidonic acid.
Materials:
-
Glycidol
-
Arachidonic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Protocol:
-
Dissolve arachidonic acid (1 equivalent) and glycidol (1.2 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to yield pure this compound.
-
Confirm the structure and purity of the synthesized standard by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Sample Preparation from Biological Matrices (Cell Culture)
Efficient extraction of this compound from complex biological matrices is critical for accurate quantification. The following protocol is a general guideline for extraction from cell culture media or cell lysates and can be adapted from methods for other endocannabinoids.[2]
Materials:
-
Internal Standard (IS): A deuterated analog of this compound (if available) or a structurally similar deuterated lipid (e.g., 2-AG-d8).
-
Cold methanol (B129727)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., 70:30 methanol:water)
Protocol:
-
To 1 mL of cell culture supernatant or cell lysate, add 10 µL of the internal standard solution.
-
Add 2 mL of a cold 1:1 (v/v) mixture of methanol and acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and polar impurities.
-
Elute the analyte with 2 x 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
This protocol provides a starting point for the development of a sensitive and specific LC-MS/MS method for the quantification of this compound, based on methods for similar analytes.[3][4][5]
Instrumentation:
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Methanol
-
Flow Rate: 300 µL/min
-
Gradient:
-
0-0.5 min: 45% B
-
0.5-1.0 min: 45% to 70% B
-
1.0-10.0 min: 70% to 99% B
-
10.0-14.0 min: Hold at 99% B
-
14.0-14.5 min: 99% to 45% B
-
14.5-18.0 min: Re-equilibrate at 45% B
-
-
Injection Volume: 10 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): [M+H]+ for this compound (m/z 361.3)
-
Product Ions (Q3): To be determined by infusing the analytical standard. Likely fragments would include the loss of the glycidol moiety and fragments of the arachidonoyl chain.
-
Internal Standard: MRM transition for the chosen deuterated standard.
-
-
Optimization: The collision energy and other source parameters should be optimized for the specific instrument and analyte to achieve maximum sensitivity.
Visualizations
Signaling Pathway of the Endocannabinoid System and the Action of this compound
Caption: this compound inhibits MAGL and FAAH, increasing endocannabinoid levels.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for this compound analysis from biological samples.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the analytical detection of this compound. The LC-MS/MS method, coupled with a robust sample preparation procedure, allows for the sensitive and specific quantification of this important research compound. The synthesis protocol enables the production of a high-purity analytical standard, which is fundamental for accurate quantification. The signaling pathway and workflow diagrams provide a clear visual representation of the compound's mechanism of action and the analytical process. These methods will be invaluable to researchers in the fields of endocannabinoid research, pharmacology, and drug development.
References
- 1. 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of 2-Arachidonoylglycerol by μSPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A quantitiative LC-MS/MS method for the measurement of arachidonic acid, prostanoids, endocannabinoids, N-acylethanolamines and steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for O-Arachidonoyl Glycidol in Glycerolipid Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Arachidonoyl glycidol (B123203) (OAG) is a valuable research tool for investigating the intricate pathways of glycerolipid metabolism, particularly within the endocannabinoid system. As an analog of the endogenous cannabinoid 2-arachidonoyl-glycerol (2-AG), OAG acts as an inhibitor of key enzymes responsible for the degradation of 2-AG, namely monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH).[1] By blocking these enzymes, OAG elevates the endogenous levels of 2-AG, allowing researchers to elucidate the physiological and pathological roles of this important signaling molecule. These application notes provide detailed protocols and data for utilizing OAG in the study of glycerolipid metabolism and associated signaling cascades.
Mechanism of Action
O-Arachidonoyl glycidol functions primarily as an inhibitor of 2-oleoyl glycerol (B35011) hydrolysis, a key process in the breakdown of monoacylglycerols like 2-AG. It also demonstrates inhibitory activity against FAAH, the principal enzyme for the degradation of anandamide (B1667382) (AEA), another major endocannabinoid.[1] The inhibitory effects of OAG on these enzymes lead to an accumulation of their respective substrates, thereby potentiating endocannabinoid signaling at cannabinoid receptors (CB1 and CB2) and other downstream targets.
Data Presentation
The inhibitory potency of this compound against key enzymes in glycerolipid metabolism has been quantified in various studies. The following tables summarize the available quantitative data for easy comparison.
Table 1: Inhibitory Activity of this compound (OAG)
| Enzyme Target | Tissue/Cell Fraction | Substrate | IC50 Value | Reference |
| 2-Oleoyl Glycerol Hydrolysis | Rat Cerebella Cytosol | 2-Oleoyl Glycerol | 4.5 µM | [1] |
| 2-Oleoyl Glycerol Hydrolysis | Rat Cerebella Membrane | 2-Oleoyl Glycerol | 19 µM | [1] |
| Fatty Acid Amide Hydrolase (FAAH) | Rat Cerebella Membrane | Arachidonoyl Ethanolamide | 12 µM | [1] |
Table 2: Comparative Inhibitory Activities of 2-AG Analogs against MAGL and FAAH
| Compound | MAGL IC50 (µM) | FAAH IC50 (µM) | Reference |
| 2-Arachidonoylglycerol (B1664049) (2-AG) | 13 | >50 | [2] |
| 1-Arachidonoylglycerol (1-AG) | 17 | >50 | [2] |
| Arachidonoyl Serinol | 73 | >50 | [2] |
| Noladin Ether | 36 | 3 | [2] |
| O-2203 | 90 | 83 | [2] |
| O-2204 | >100 | 35 | [2] |
Experimental Protocols
Protocol 1: In Vitro Inhibition Assay for Monoacylglycerol Lipase (MAGL) Activity
This protocol describes a method to determine the inhibitory effect of this compound on MAGL activity in rat brain cytosol.
Materials:
-
This compound (OAG)
-
Rat brain cytosol fraction (prepared as described in[2])
-
Radiolabeled substrate: [3H]2-oleoylglycerol ([3H]2-OG)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Scintillation counter
-
Microcentrifuge tubes
-
Water bath
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of OAG in a suitable solvent (e.g., DMSO).
-
Dilute the OAG stock solution to various concentrations in the assay buffer.
-
Prepare a solution of [3H]2-OG in the assay buffer.
-
-
Enzyme Inhibition Assay:
-
In microcentrifuge tubes, add 10 µL of the OAG solution at different concentrations (or vehicle control).
-
Add 80 µL of the rat brain cytosol preparation to each tube.
-
Pre-incubate the mixture for 15 minutes at 37°C in a water bath.
-
Initiate the reaction by adding 10 µL of the [3H]2-OG solution.
-
Incubate the reaction mixture for 30 minutes at 37°C.
-
-
Termination and Extraction:
-
Stop the reaction by adding 250 µL of a cold chloroform/methanol (1:1, v/v) mixture.
-
Vortex the tubes vigorously and centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper aqueous phase containing the radiolabeled glycerol product.
-
-
Quantification:
-
Add the collected aqueous phase to a scintillation vial containing 4 mL of scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each OAG concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the OAG concentration to determine the IC50 value.
-
Protocol 2: Cell-Based Assay to Measure the Effect of OAG on Endogenous 2-AG Levels
This protocol outlines a general procedure for treating a neuronal cell line with OAG and subsequently quantifying the changes in intracellular 2-AG levels using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, Neuro-2a)
-
Cell culture medium and supplements
-
This compound (OAG)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (B52724) with 0.1% formic acid
-
Internal standard (e.g., 2-AG-d8)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Culture the neuronal cells to 80-90% confluency in appropriate culture dishes.
-
Prepare a stock solution of OAG in a suitable vehicle (e.g., DMSO).
-
Dilute the OAG stock solution in cell culture medium to the desired final concentrations.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of OAG or vehicle control.
-
Incubate the cells for a predetermined time (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator.
-
-
Cell Lysis and Lipid Extraction:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold acetonitrile containing the internal standard (2-AG-d8).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex the lysate vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the cell debris.
-
-
Sample Preparation for LC-MS/MS:
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 90% methanol).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the lipids using a suitable C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify 2-AG and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Calculate the concentration of 2-AG in each sample by comparing the peak area ratio of 2-AG to the internal standard against a standard curve.
-
Normalize the 2-AG levels to the total protein concentration of the cell lysate.
-
Compare the 2-AG levels in OAG-treated cells to the vehicle-treated control cells.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the use of this compound in glycerolipid metabolism research.
References
Application Notes and Protocols for O-Arachidonoyl Glycidol in Cannabinoid Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Arachidonoyl glycidol (B123203) is a synthetic analog of the endogenous cannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). While structurally similar to 2-AG, a key endogenous ligand for the cannabinoid receptors CB1 and CB2, O-Arachidonoyl glycidol's primary mechanism of action is not direct receptor agonism. Instead, it functions as an inhibitor of the primary enzymes responsible for the degradation of endocannabinoids, namely fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). By inhibiting these enzymes, this compound elevates the endogenous levels of anandamide (B1667382) and 2-AG, thereby indirectly modulating cannabinoid receptor activity.
These application notes provide a comprehensive overview of this compound's interaction with the endocannabinoid system, focusing on its use in assays relevant to cannabinoid receptor research. Detailed protocols for performing competitive binding assays are provided to enable researchers to assess its direct interaction, or lack thereof, with CB1 and CB2 receptors.
Data Presentation: Inhibitory and Binding Activities
The following tables summarize the known inhibitory concentrations (IC50) of this compound against key endocannabinoid-degrading enzymes and the binding affinities (Ki) of structurally related compounds for cannabinoid receptors. Direct binding affinity data for this compound on CB1 and CB2 receptors is not extensively reported, suggesting weak interaction.
Table 1: Inhibitory Activity of this compound
| Enzyme Target | Substrate Hydrolysis Inhibited | IC50 (µM) |
| Monoacylglycerol Lipase (MAGL) | 2-Oleoyl glycerol (B35011) (in rat cerebella cytosolic fraction) | 4.5 |
| Monoacylglycerol Lipase (MAGL) | 2-Oleoyl glycerol (in rat cerebella membrane fraction) | 19 |
| Fatty Acid Amide Hydrolase (FAAH) | Arachidonoyl ethanolamide (in rat cerebella membrane fraction) | 12 |
Table 2: Cannabinoid Receptor Binding Affinity of Compounds Structurally Related to this compound
| Compound | Receptor | Ki (µM) |
| α-Methyl-1-AG | CB1 | 1.8 |
| O-2203 | CB1 | 3.7 |
| O-2204 | CB1 | 3.2 |
Note: The micromolar Ki values for these related compounds suggest that this compound is also likely to be a weak ligand for the CB1 receptor.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for CB1 and CB2 Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for the human CB1 and CB2 cannabinoid receptors. It is a competitive assay where the test compound competes with a known radiolabeled cannabinoid receptor ligand.
Materials and Reagents:
-
Receptor Source: Commercially available membrane preparations from cells stably expressing human CB1 or CB2 receptors (e.g., from HEK-293 or CHO cells).
-
Radioligand: [³H]CP-55,940 (a high-affinity, non-selective cannabinoid agonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known non-radiolabeled cannabinoid receptor agonist (e.g., WIN 55,212-2 or unlabeled CP-55,940).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Cell harvester.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then prepare serial dilutions in the assay buffer. The final solvent concentration in the assay should be kept low (e.g., <1%) to avoid interference.
-
Dilute the receptor membrane preparation in cold assay buffer to a concentration that provides adequate signal-to-noise ratio (typically 5-20 µg of protein per well).
-
Dilute the [³H]CP-55,940 in assay buffer to a final concentration close to its Kd for the respective receptor (typically 0.5-2 nM).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]CP-55,940 solution, and 100 µL of the diluted receptor membrane preparation.
-
Non-specific Binding: Add 50 µL of the non-specific binding control (e.g., 10 µM WIN 55,212-2), 50 µL of [³H]CP-55,940 solution, and 100 µL of the diluted receptor membrane preparation.
-
Test Compound Wells: Add 50 µL of each dilution of this compound, 50 µL of [³H]CP-55,940 solution, and 100 µL of the diluted receptor membrane preparation.
-
-
Incubation:
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
-
Harvesting and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail to each vial, and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations
Cannabinoid Receptor Signaling Pathway
Caption: Cannabinoid receptor signaling cascade.
Experimental Workflow for Competitive Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Troubleshooting & Optimization
troubleshooting O-Arachidonoyl glycidol instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of O-Arachidonoyl glycidol (B123203) in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is O-Arachidonoyl glycidol and what are its primary applications?
This compound is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1] It is primarily used in research as an inhibitor of enzymes that degrade endocannabinoids, such as monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH).[1] By blocking these enzymes, this compound increases the levels of endogenous cannabinoids, making it a valuable tool for studying the endocannabinoid system's role in various physiological processes, including pain, inflammation, and neurotransmission.[2][3][4]
Q2: What are the main stability concerns when working with this compound in solution?
There are three primary stability concerns for this compound in solution:
-
Acyl Migration: The arachidonoyl group at the sn-2 position can migrate to the more thermodynamically stable sn-1 position, forming an inactive isomer. This is a well-documented issue for the related compound, 2-AG, where the equilibrium strongly favors the 1-AG isomer.[5]
-
Hydrolysis: The epoxide ring of the glycidol moiety is susceptible to hydrolysis, which can occur under acidic, neutral, or alkaline conditions, leading to the formation of a diol.
-
Oxidation: The arachidonoyl chain contains multiple double bonds, making it prone to oxidation, especially when exposed to air, light, or certain metal ions.[5]
Q3: How should I store this compound solutions?
For long-term storage, this compound, typically supplied in methyl acetate (B1210297), should be stored at -20°C.[1] For short-term storage of working solutions, it is recommended to keep them at -20°C or lower, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[6] Avoid repeated freeze-thaw cycles.
Q4: What solvents are recommended for preparing this compound working solutions?
This compound is soluble in DMF, DMSO, and ethanol (B145695).[1] The choice of solvent can impact its stability. Polar solvents are known to inhibit acyl migration of the related compound 2-AG, while non-polar solvents can accelerate it.[7][8][9] Therefore, for experimental assays, it is advisable to use polar solvents and prepare fresh solutions before use.
Q5: How can I tell if my this compound solution has degraded?
Degradation can manifest as a loss of biological activity in your experiments (e.g., reduced inhibition of target enzymes). The most reliable way to assess degradation is through analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS), which can separate and quantify this compound and its degradation products (e.g., the 1-acyl isomer, hydrolyzed products, and oxidized forms).[10][11][12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of Inhibitory Activity | Degradation of this compound due to improper storage or handling. | - Prepare fresh working solutions for each experiment from a stock stored at -20°C. - Minimize exposure of the solution to air and light. - Consider using polar solvents for your working solution, which can slow down acyl migration.[7][8][9] - Verify the integrity of your stock solution using LC-MS/MS if the problem persists. |
| Inconsistent Experimental Results | Partial degradation of the compound, leading to variable concentrations of the active molecule. | - Aliquot the stock solution upon receipt to avoid repeated freeze-thaw cycles. - Ensure consistent timing between solution preparation and use in experiments. - If using aqueous buffers, prepare the final dilution immediately before the experiment, as water can promote hydrolysis and acyl migration.[5] |
| Unexpected Peaks in Analytical Data (e.g., LC-MS) | Presence of degradation products such as the 1-acyl isomer, hydrolyzed diol, or oxidized forms. | - Develop an LC-MS/MS method capable of separating and identifying potential isomers and degradation products.[11] - Compare the chromatogram of a freshly prepared standard with your experimental sample to identify degradation peaks. - Review your sample preparation and storage procedures to identify potential sources of degradation. |
Factors Affecting this compound Stability in Solution
The stability of this compound is influenced by several factors. The following table summarizes these factors based on studies of the closely related and structurally similar compound, 2-arachidonoylglycerol (2-AG).
| Factor | Effect on Stability | Recommendations |
| Temperature | Higher temperatures accelerate acyl migration and hydrolysis. | Store stock solutions at -20°C or lower. Prepare working solutions on ice and use them promptly.[6] |
| Solvent Polarity | Non-polar solvents can accelerate acyl migration, while polar solvents can inhibit it.[7][8][9] | Use polar solvents like ethanol or DMSO for preparing working solutions whenever compatible with the experimental system. |
| pH | Both acidic and basic conditions can catalyze the hydrolysis of the glycidol epoxide ring. Acyl migration of 2-AG is also pH-dependent. | Maintain the pH of aqueous solutions as close to neutral as possible. Prepare solutions in buffers immediately before use. |
| Presence of Water | Water can act as a nucleophile, leading to the hydrolysis of the epoxide ring and can also facilitate acyl migration.[5] | Minimize the presence of water in organic stock solutions. For aqueous assays, add the compound at the last possible moment. |
| Exposure to Oxygen | The polyunsaturated arachidonoyl chain is susceptible to oxidation. | Store solutions under an inert atmosphere (e.g., argon or nitrogen) and in amber vials to protect from light, which can catalyze oxidation. |
Experimental Protocol: Stability Assessment of this compound in Solution by LC-MS/MS
This protocol provides a general framework for assessing the stability of this compound under various experimental conditions.
1. Materials and Reagents:
-
This compound
-
Solvents for testing (e.g., ethanol, DMSO, cell culture media)
-
LC-MS grade solvents (e.g., acetonitrile (B52724), methanol, water, formic acid)
-
Internal standard (e.g., a deuterated analog of this compound, if available)
-
Autosampler vials
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methyl acetate or ethanol) at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare working solutions in the solvents or buffers to be tested at the desired final concentration.
-
For each condition, prepare multiple aliquots in autosampler vials. One aliquot will be analyzed immediately (T=0), while others will be incubated under the desired conditions (e.g., room temperature, 37°C, protected from light, exposed to air).
3. Incubation:
-
Incubate the sample sets for different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
At each time point, take one aliquot from each condition and stop the degradation process by adding a quenching solvent (e.g., ice-cold acetonitrile containing an internal standard) and storing at -80°C until analysis.
4. LC-MS/MS Analysis:
-
Use a C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution with mobile phases typically consisting of water and acetonitrile or methanol, often with a formic acid additive to improve ionization.
-
Set up the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM) to detect the parent and fragment ions of this compound and its potential degradation products (e.g., the 1-acyl isomer will have the same mass but a different retention time).
5. Data Analysis:
-
Quantify the peak area of this compound at each time point relative to the internal standard.
-
Plot the concentration of this compound as a function of time for each condition.
-
Calculate the degradation rate and half-life of the compound under each tested condition.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: this compound's role in the endocannabinoid signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Enhancement of endocannabinoid signaling with JZL184, an inhibitor of the 2-arachidonoylglycerol hydrolyzing enzyme monoacylglycerol lipase, produces anxiolytic effects under conditions of high environmental aversiveness in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increasing 2-arachidonoyl glycerol signaling in the periphery attenuates mechanical hyperalgesia in a model of bone cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of 2-Arachidonoylglycerol by Enzymatic Alcoholysis: Effects of Solvent and Water Activity on Acyl Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of 2-Arachidonoylglycerol by Enzymatic Alcoholysis: Effects of Solvent and Water Activity on Acyl Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative LC-MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous UPLC-MS/MS quantification of the endocannabinoids 2-arachidonoyl glycerol (2AG), 1-arachidonoyl glycerol (1AG), and anandamide in human plasma: minimization of matrix-effects, 2AG/1AG isomerization and degradation by toluene solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing O-Arachidonoyl Glycidol (OAG) in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments using O-Arachidonoyl glycidol (B123203) (OAG).
Frequently Asked Questions (FAQs)
Q1: What is O-Arachidonoyl glycidol (OAG) and what is its primary mechanism of action?
A1: this compound (OAG) is an analog of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1][2] Its primary mechanism of action is the inhibition of enzymes that degrade endocannabinoids, specifically monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH).[1] By inhibiting these enzymes, OAG increases the endogenous levels of 2-AG and other endocannabinoids, thereby potentiating their signaling.
Q2: What are the primary targets of OAG and its inhibitory concentrations?
A2: OAG primarily targets MAGL and FAAH. The reported half-maximal inhibitory concentrations (IC₅₀) can vary depending on the experimental conditions.
| Target Enzyme | Substrate Used in Assay | Tissue Source | IC₅₀ Value (µM) |
| Monoacylglycerol Lipase (MAGL) | 2-oleoyl glycerol | Cytosolic fraction of rat cerebellum | 4.5[1] |
| Monoacylglycerol Lipase (MAGL) | 2-oleoyl glycerol | Membrane fraction of rat cerebellum | 19[1] |
| Fatty Acid Amide Hydrolase (FAAH) | Arachidonoyl ethanolamide | Membrane fraction of rat cerebellum | 12[1] |
Q3: How should I prepare a stock solution of OAG?
A3: OAG is a lipid and is soluble in organic solvents. Recommended solvents for preparing stock solutions include Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Ethanol.[1]
| Solvent | Solubility |
| DMF | 20 mg/mL[1] |
| DMSO | 20 mg/mL[1] |
| Ethanol | 50 mg/mL[1] |
Protocol for Stock Solution Preparation (e.g., 10 mM in DMSO):
-
This compound has a molecular weight of 360.5 g/mol .[2]
-
To prepare a 10 mM stock solution, weigh out 3.605 mg of OAG.
-
Dissolve the OAG in 1 mL of high-purity DMSO.
-
Vortex briefly until the OAG is fully dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Q4: My OAG precipitated when I added it to my aqueous cell culture medium. How can I prevent this?
A4: Precipitation of lipophilic compounds like OAG in aqueous solutions is a common issue. Here are some strategies to mitigate this:
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low, typically below 0.5%, to minimize solvent-induced cytotoxicity and precipitation.
-
Pluronic F-127: For particularly problematic compounds, a non-ionic surfactant like Pluronic F-127 can be used to improve solubility. Prepare a stock solution of Pluronic F-127 in your solvent of choice and co-dissolve the OAG.
-
Serum in Media: The presence of serum in the cell culture medium can help to solubilize lipophilic compounds through binding to albumin. If your experimental design allows, consider adding OAG to a medium containing serum.
-
Serial Dilutions: Prepare intermediate dilutions of your OAG stock solution in a serum-containing medium before adding it to the final cell culture plate. This allows for a more gradual introduction to the aqueous environment.
Q5: I am observing significant cytotoxicity in my experiments, even at low concentrations of OAG. What could be the cause?
A5: Cytotoxicity can arise from several factors:
-
Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to assess the effect of the solvent alone.
-
Glycidol-Related Toxicity: OAG contains a glycidol moiety, which itself has been reported to have cytotoxic and potentially genotoxic effects at high concentrations.[3][4]
-
On-Target Cytotoxicity: The elevation of endocannabinoid levels due to MAGL and FAAH inhibition can, in some cell types, lead to apoptosis or cell cycle arrest.
-
Cell Line Sensitivity: Different cell lines will have varying sensitivities to OAG. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line.
Q6: I am not observing the expected biological effect after treating my cells with OAG. What should I check?
A6: Several factors could contribute to a lack of effect:
-
Compound Stability: While OAG is stable for at least two years when stored correctly in an organic solvent, its stability in aqueous culture media may be limited.[1] Similar compounds like 2-AG are known to be unstable in aqueous solutions due to hydrolysis and acyl migration.[5] It is recommended to prepare fresh dilutions of OAG for each experiment.
-
Incorrect Concentration: Verify the calculations for your stock solution and final working concentrations.
-
Cellular Uptake: The compound may not be efficiently entering the cells. The presence of serum can sometimes hinder the uptake of lipophilic compounds.
-
Enzyme Expression Levels: The target enzymes, MAGL and FAAH, may not be expressed at high enough levels in your cell line to produce a significant biological effect upon inhibition. Consider verifying the expression of these enzymes by western blot or qPCR.
-
Treatment Duration: The time required to observe a biological effect can vary. Consider performing a time-course experiment to determine the optimal treatment duration.
Experimental Protocols & Data
Recommended Working Concentration Range:
For initial experiments, a concentration range of 0.1 µM to 20 µM is recommended for cell culture-based assays. This range encompasses the reported IC₅₀ values for MAGL and FAAH and allows for the determination of a dose-response relationship.
Example Dose-Response for Cell Viability (MTT Assay):
The following table provides a hypothetical example of data from an MTT assay to determine the effect of OAG on cell viability after a 48-hour treatment.
| OAG Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98.7 ± 4.8 |
| 1 | 95.3 ± 6.1 |
| 5 | 88.1 ± 5.5 |
| 10 | 75.4 ± 7.2 |
| 20 | 52.3 ± 8.9 |
Protocol for a Cellular Enzyme Inhibition Assay:
This protocol outlines a general procedure for assessing the inhibition of MAGL or FAAH activity in cultured cells treated with OAG.
-
Cell Seeding: Plate cells in a multi-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
OAG Treatment: The following day, treat the cells with a range of OAG concentrations (e.g., 0.1 µM to 20 µM) and a vehicle control for a predetermined time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in an appropriate lysis buffer.
-
Enzyme Activity Assay: Determine the protein concentration of the lysates. Use a commercially available MAGL or FAAH activity assay kit, following the manufacturer's instructions, to measure the enzyme activity in each sample.
-
Data Analysis: Normalize the enzyme activity to the protein concentration for each sample. Calculate the percentage of inhibition relative to the vehicle control.
Visualizations
Signaling Pathway of 2-Arachidonoylglycerol (2-AG)
Caption: OAG inhibits MAGL and FAAH, leading to increased 2-AG and AEA levels and enhanced cannabinoid receptor signaling.
Experimental Workflow for OAG Treatment and Analysis
Caption: General workflow for cell-based experiments using this compound.
References
how to prevent degradation of O-Arachidonoyl glycidol during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of O-Arachidonoyl glycidol (B123203) in experiments. It includes frequently asked questions (FAQs) and troubleshooting guides to prevent its degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is O-Arachidonoyl glycidol and what are its primary targets?
This compound is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). It functions as an inhibitor of two key enzymes responsible for the degradation of endocannabinoids:
-
Monoacylglycerol Lipase (MAGL): this compound blocks the hydrolysis of 2-oleoyl glycerol, a substrate of MAGL, with IC50 values of 4.5 µM in cytosolic fractions and 19 µM in membrane fractions of rat cerebella.[1]
-
Fatty Acid Amide Hydrolase (FAAH): It also inhibits the FAAH-catalyzed hydrolysis of arachidonoyl ethanolamide (anandamide) with an IC50 value of 12 µM in the membrane fraction of rat cerebella.[1]
Q2: What are the recommended storage and handling conditions for this compound?
To ensure the stability and longevity of this compound, adhere to the following storage and handling guidelines:
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage.[1] | Minimizes chemical degradation and oxidation. |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | The arachidonoyl moiety is susceptible to oxidation. |
| Moisture | Keep the container tightly sealed to protect from moisture. | The glycidol moiety can undergo hydrolysis. |
| Solvent | Provided as a solution in methyl acetate. For experimental use, it is soluble in DMF (20 mg/ml), DMSO (20 mg/ml), and Ethanol (B145695) (50 mg/ml).[1] | Choose a solvent compatible with your experimental system. For aqueous buffers, prepare fresh dilutions from a stock solution to minimize hydrolysis. |
| Light | Protect from direct light. | Polyunsaturated fatty acid derivatives can be light-sensitive. |
A supplier of this compound states a stability of ≥ 2 years when stored at -20°C.[1]
Q3: What are the main degradation pathways for this compound?
The degradation of this compound is primarily attributed to two chemical processes:
-
Hydrolysis of the Epoxide Ring: The glycidol moiety contains an epoxide ring that is susceptible to hydrolysis (ring-opening) in aqueous environments, especially under acidic or alkaline conditions, to form a diol.
-
Oxidation of the Arachidonoyl Chain: The arachidonoyl group is a polyunsaturated fatty acid chain with four double bonds, making it prone to oxidation. This can be initiated by exposure to air (autoxidation), light, or certain metal ions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of Inhibitory Activity | 1. Degradation of this compound: The compound may have degraded due to improper storage or handling. 2. Precipitation in Aqueous Buffer: The compound has limited solubility in aqueous solutions and may have precipitated out. 3. Incorrect Assay Conditions: The pH or temperature of the assay may not be optimal. | 1. Verify Storage and Handling: Ensure the compound has been stored at -20°C, protected from light and moisture. Prepare fresh dilutions from a new stock solution. 2. Check Solubility: Visually inspect the solution for any precipitate. Consider using a carrier solvent like DMSO or ethanol at a low final concentration in your assay. 3. Optimize Assay Parameters: Refer to established protocols for MAGL and FAAH assays to ensure optimal conditions. |
| Inconsistent Results Between Experiments | 1. Variability in Stock Solution Preparation: Inconsistent concentrations of the stock solution. 2. Age of Diluted Solutions: Using diluted aqueous solutions that have been stored for an extended period. 3. Solvent Effects: The solvent used to dissolve this compound may be affecting enzyme activity. | 1. Standardize Stock Preparation: Use a precise method for preparing stock solutions and validate the concentration if possible. 2. Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in your assay buffer immediately before use. 3. Include Solvent Controls: Run control experiments with the solvent alone to assess its impact on the assay. |
| No Inhibition Observed | 1. Inactive Compound: The compound may have completely degraded. 2. Low Concentration: The concentration of the inhibitor may be too low to produce a measurable effect. 3. Inactive Enzyme: The enzyme preparation may have lost its activity. | 1. Test with a New Vial: Use a fresh, unopened vial of this compound. 2. Perform a Dose-Response Experiment: Test a wide range of inhibitor concentrations to determine the IC50. 3. Verify Enzyme Activity: Run a positive control with a known substrate to confirm that the enzyme is active. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the Vial: Allow the vial of this compound (typically in methyl acetate) to warm to room temperature before opening to prevent condensation of moisture.
-
Solvent Selection: Choose a high-quality, anhydrous solvent such as DMSO or ethanol.
-
Dissolution: Under a gentle stream of inert gas (argon or nitrogen), add the desired volume of solvent to the vial to create a concentrated stock solution (e.g., 10 mM).
-
Mixing: Gently vortex or sonicate the solution to ensure complete dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: In Vitro MAGL Inhibition Assay
This protocol is adapted from a general MAGL inhibitor screening assay.
Materials:
-
Human recombinant MAGL
-
MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)
-
This compound stock solution (in DMSO or ethanol)
-
MAGL substrate (e.g., 4-nitrophenyl acetate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the MAGL Assay Buffer to 1X with ultrapure water.
-
Prepare serial dilutions of this compound in the 1X Assay Buffer from your stock solution. Also, prepare a solvent control (e.g., DMSO or ethanol at the same final concentration as in the inhibitor wells).
-
Prepare the MAGL enzyme solution by diluting the enzyme in 1X Assay Buffer. Keep on ice.
-
Prepare the MAGL substrate solution in 1X Assay Buffer.
-
-
Assay Plate Setup:
-
Background Wells: Add 1X Assay Buffer and the solvent.
-
100% Initial Activity Wells: Add 1X Assay Buffer, the MAGL enzyme solution, and the solvent.
-
Inhibitor Wells: Add 1X Assay Buffer, the MAGL enzyme solution, and the serially diluted this compound.
-
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the MAGL substrate to all wells to start the reaction.
-
Measure Absorbance: Immediately begin reading the absorbance at the appropriate wavelength (e.g., 405-415 nm for 4-nitrophenol) at regular intervals to determine the reaction rate.
-
Data Analysis:
-
Subtract the background absorbance from all wells.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the 100% initial activity wells.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Caption: Inhibition of 2-AG Degradation by this compound.
Caption: this compound Inhibits FAAH-Mediated Anandamide Breakdown.
Caption: General Experimental Workflow for IC50 Determination.
References
common issues with O-Arachidonoyl glycidol solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Arachidonoyl glycidol (B123203).
Frequently Asked Questions (FAQs)
Q1: What is O-Arachidonoyl glycidol?
This compound is a synthetic analog of 2-arachidonoyl glycerol (B35011) (2-AG), a key endocannabinoid in the mammalian body. It is primarily used in research as an inhibitor of enzymes that break down endocannabinoids, such as monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH). By blocking these enzymes, this compound effectively increases the levels of endocannabinoids, making it a valuable tool for studying the endocannabinoid system.
Q2: What are the primary research applications of this compound?
This compound is utilized in studies focusing on the physiological and pathological roles of the endocannabinoid system. Its ability to inhibit MAGL and FAAH allows researchers to investigate the effects of elevated 2-AG and anandamide (B1667382) levels. This has implications for research in pain, inflammation, neurodegenerative diseases, and cancer.
Q3: How should this compound be stored?
For long-term stability, this compound should be stored at -20°C. It is typically supplied in a solution of methyl acetate (B1210297). Proper storage is crucial to prevent degradation and ensure experimental reproducibility.
Troubleshooting Guide: Solubility Issues
One of the most common challenges encountered when working with this compound is its limited solubility in aqueous solutions, which are often required for in vitro and in vivo experiments. Below are common issues and troubleshooting steps.
Issue 1: My this compound precipitated when I diluted my organic stock solution into my aqueous buffer/cell culture medium.
This is a frequent issue due to the lipophilic nature of this compound. Direct dilution of a highly concentrated organic stock into an aqueous phase can cause the compound to crash out of solution.
Solutions:
-
Step-wise Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute your organic stock into a smaller volume of an intermediate solvent that is miscible with both your stock solvent and the final aqueous medium.
-
Use of a Carrier Protein: Bovine serum albumin (BSA) can be used to maintain the solubility of lipids in aqueous solutions. Prepare your working solution in a buffer containing fatty acid-free BSA. The BSA will bind to the this compound and keep it in solution.
-
Incorporate a Surfactant: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-127, can aid in the solubilization of lipophilic compounds. However, it is essential to first test the compatibility of the surfactant with your experimental system, as it may have its own biological effects.
-
Sonication: After dilution, briefly sonicate your solution. This can help to break up aggregates and re-dissolve precipitated compound, forming a more stable dispersion.
Issue 2: I am unsure which solvent to use to prepare my initial stock solution.
This compound exhibits good solubility in several organic solvents. The choice of solvent will depend on the requirements of your specific experiment, including compatibility with your cell lines or animal models.
Solution:
Refer to the solubility data below to select an appropriate solvent. For most cell-based assays, DMSO or ethanol (B145695) are common choices for initial stock solutions due to their miscibility with culture media at low final concentrations.
Quantitative Solubility Data
| Solvent | Solubility |
| DMF | 20 mg/mL[1] |
| DMSO | 20 mg/mL[1] |
| Ethanol | 50 mg/mL[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
This compound is typically supplied in methyl acetate. To prepare a stock solution, the methyl acetate must first be removed. Under a gentle stream of inert gas (e.g., nitrogen or argon), evaporate the methyl acetate from the vial.
-
Once the solvent is evaporated, add the appropriate volume of DMSO to the vial to achieve a 10 mM concentration. For example, to prepare a 10 mM solution from 1 mg of this compound (molecular weight: 360.54 g/mol ), you would add approximately 277 µL of DMSO.
-
Vortex the solution thoroughly to ensure the compound is fully dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Thaw an aliquot of your 10 mM this compound stock solution in DMSO.
-
Pre-warm your cell culture medium or buffer to 37°C.
-
Prepare an intermediate dilution of the stock solution in your cell culture medium. For example, to achieve a final concentration of 10 µM, you could first prepare a 1 mM intermediate solution by adding 1 µL of the 10 mM stock to 9 µL of pre-warmed medium.
-
Vortex the intermediate solution gently.
-
Add the appropriate volume of the intermediate solution to your final volume of cell culture medium to reach the desired final concentration. For a 10 µM final concentration from a 1 mM intermediate, you would add 10 µL of the intermediate solution to 990 µL of medium.
-
Mix the final working solution by gentle inversion or pipetting. Visually inspect for any signs of precipitation. If a precipitate is observed, refer to the troubleshooting guide.
Visualizing the Mechanism of Action
To understand how this compound functions, it is helpful to visualize its role in the endocannabinoid signaling pathway.
Caption: this compound's role in endocannabinoid signaling.
The diagram above illustrates the retrograde signaling mechanism of the endocannabinoid 2-AG. Synthesized in the postsynaptic neuron, 2-AG travels to the presynaptic neuron to activate CB1 receptors, inhibiting neurotransmitter release. This compound acts by inhibiting MAGL and FAAH, the enzymes responsible for 2-AG degradation, thereby prolonging its signaling effects.
Experimental Workflow for Assessing Solubility
For researchers needing to establish the optimal concentration of this compound in a new aqueous medium, the following workflow is recommended.
References
interpreting unexpected results with O-Arachidonoyl glycidol
Welcome to the technical support center for O-Arachidonoyl glycidol (B123203). This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and provide guidance on the effective use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is O-Arachidonoyl glycidol and what is its primary mechanism of action?
This compound is a synthetic analog of the endogenous cannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1][2] Its primary mechanism of action is the inhibition of monoacylglycerol lipase (B570770) (MAGL), the main enzyme responsible for the degradation of 2-AG.[3] By inhibiting MAGL, this compound increases the levels of 2-AG, thereby enhancing endocannabinoid signaling. It also exhibits inhibitory activity against fatty acid amide hydrolase (FAAH), the enzyme that degrades anandamide, another key endocannabinoid, although it is generally more selective for MAGL.[1]
Q2: What are the expected outcomes of using this compound in my experiments?
By inhibiting MAGL and increasing 2-AG levels, this compound is expected to potentiate the effects of 2-AG at cannabinoid receptors (CB1 and CB2) and potentially other targets.[3] This can lead to a variety of physiological responses, including analgesia, anti-inflammatory effects, and neuroprotection.[3] The specific outcome will depend on the experimental model and the specific signaling pathways being investigated.
Q3: I am not observing the expected potentiation of 2-AG signaling. What could be the reason?
Several factors could contribute to a lack of expected effects. These include:
-
Compound Stability and Degradation: Like 2-AG, this compound can be susceptible to degradation, especially with improper storage or handling.[4] Ensure it is stored at -20°C and minimize freeze-thaw cycles.
-
Isomerization: 2-AG is known to isomerize to the less active 1-AG in aqueous solutions.[4][5] While this compound is a more stable analog, the potential for structural changes in solution over time should be considered.
-
Cellular Uptake and Metabolism: The compound's ability to reach its intracellular targets (MAGL and FAAH) can be influenced by the cell type and experimental conditions.
-
Receptor Desensitization: Prolonged or high-concentration exposure to elevated 2-AG levels can lead to the desensitization of cannabinoid receptors, diminishing the response over time.[3]
Q4: I am observing effects that seem unrelated to CB1 or CB2 receptor activation. What could be the cause?
This could be due to off-target effects or downstream signaling complexities.
-
Off-Target Enzyme Inhibition: While relatively selective, this compound may interact with other serine hydrolases or lipases, leading to unintended biological consequences.[6][7]
-
Arachidonic Acid Cascade: Inhibition of MAGL not only increases 2-AG but also reduces the production of arachidonic acid from 2-AG degradation.[8] Arachidonic acid is a precursor for a wide range of signaling molecules (prostaglandins, leukotrienes, etc.) involved in inflammation and other cellular processes.[9][10] Altering this cascade can lead to complex and sometimes unexpected cellular responses.
-
Interaction with Other Receptors: Elevated 2-AG can have effects beyond CB1 and CB2 receptors, potentially interacting with other G-protein coupled receptors or ion channels.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibitory Effect on MAGL/FAAH Activity
| Possible Cause | Troubleshooting Step |
| Improper Storage/Handling | Store this compound at -20°C in a tightly sealed container. For experiments, prepare fresh dilutions from a stock solution. Avoid repeated freeze-thaw cycles. |
| Incorrect Concentration | Verify the final concentration used in the assay. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental setup. |
| Assay Conditions | Ensure the pH, temperature, and buffer composition of your assay are optimal for both enzyme activity and inhibitor stability. |
| Enzyme Source and Purity | The source and purity of the MAGL or FAAH enzyme preparation can influence inhibitor potency. Use a well-characterized enzyme source. |
Issue 2: Unexpected Cellular Phenotypes Not Blocked by CB1/CB2 Antagonists
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | Use activity-based protein profiling (ABPP) to identify other potential enzyme targets in your system. Compare the effects of this compound with other structurally different MAGL inhibitors to see if the phenotype is consistent.[11][12] |
| Modulation of Arachidonic Acid Cascade | Measure the levels of key metabolites of the arachidonic acid cascade (e.g., prostaglandins, leukotrienes) in response to this compound treatment.[13] |
| Receptor-Independent Mechanisms | Investigate other potential signaling pathways that could be affected by changes in lipid metabolism. |
Issue 3: High Variability Between Experiments
| Possible Cause | Troubleshooting Step |
| Compound Solubility | This compound is a lipid and may have poor aqueous solubility. Ensure it is fully dissolved in an appropriate solvent (e.g., DMSO, ethanol) before adding to aqueous buffers.[1] |
| Cell Culture Conditions | Maintain consistent cell passage number, density, and growth conditions, as these can affect cellular lipid metabolism and signaling. |
| Isomerization/Degradation in Media | Prepare fresh dilutions of the compound for each experiment. Minimize the time the compound spends in aqueous solution before being added to the cells. |
Data Presentation
Inhibitory Activity of this compound
| Enzyme | Preparation | IC₅₀ (µM) | Reference |
| 2-Oleoyl Glycerol (B35011) Hydrolysis | Cytosolic fraction (rat cerebella) | 4.5 | [1] |
| 2-Oleoyl Glycerol Hydrolysis | Membrane fraction (rat cerebella) | 19 | [1] |
| FAAH | Membrane fraction (rat cerebella) | 12 | [1] |
Experimental Protocols
Protocol 1: In Vitro MAGL Inhibition Assay
-
Prepare Enzyme Source: Homogenize rat cerebellum in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Prepare cytosolic and membrane fractions by centrifugation.
-
Prepare Substrate: Prepare a solution of 2-oleoyl glycerol in a suitable solvent.
-
Prepare Inhibitor: Prepare a stock solution of this compound in methyl acetate (B1210297) or another suitable solvent. Make serial dilutions in the assay buffer.
-
Assay Procedure: a. Pre-incubate the enzyme preparation with varying concentrations of this compound or vehicle control for 15 minutes at 37°C. b. Initiate the reaction by adding the 2-oleoyl glycerol substrate. c. Incubate for a defined period (e.g., 30 minutes) at 37°C. d. Stop the reaction (e.g., by adding a solvent to extract the lipids). e. Quantify the amount of hydrolyzed product (e.g., oleic acid) using a suitable method (e.g., LC-MS, colorimetric assay).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Protocol 2: Cell-Based Assay for 2-AG Signaling
-
Cell Culture: Culture cells of interest (e.g., neuronal cells, immune cells) to the desired confluency.
-
Treatment: a. Pre-treat cells with this compound or vehicle control for a specified time to allow for MAGL inhibition. b. To confirm cannabinoid receptor involvement, a separate group of cells can be pre-treated with a CB1 or CB2 antagonist. c. Stimulate the cells with an agonist that induces 2-AG production or directly with exogenous 2-AG.
-
Endpoint Measurement: Measure the downstream signaling event of interest. This could include:
-
Measurement of intracellular calcium mobilization.
-
Analysis of protein phosphorylation (e.g., ERK, Akt) by Western blot.
-
Measurement of cyclic AMP (cAMP) levels.
-
-
Data Analysis: Compare the response in cells treated with this compound to the control group to determine the effect of MAGL inhibition on the signaling pathway.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected results.
Caption: Crosstalk between endocannabinoid signaling and the arachidonic acid cascade.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 4. 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Ratio of 2-AG to Its Isomer 1-AG as an Intrinsic Fine Tuning Mechanism of CB1 Receptor Activation [frontiersin.org]
- 6. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The arachidonic acid cascade. The prostaglandins, thromboxanes and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Monoacylglycerol Lipase Decreases Angiogenic Features of Endothelial Cells via Release of Tissue Inhibitor of Metalloproteinase-1 from Lung Cancer Cells | MDPI [mdpi.com]
- 13. Arachidonic Acid Cascade and Eicosanoid Production Are Elevated While LTC4 Synthase Modulates the Lipidomics Profile in the Brain of the HIVgp120-Transgenic Mouse Model of NeuroHIV - PMC [pmc.ncbi.nlm.nih.gov]
improving the selectivity of O-Arachidonoyl glycidol in assays
Welcome to the technical support center for O-Arachidonoyl glycidol (B123203) (OAG). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing detailed troubleshooting guides and frequently asked questions (FAQs).
Frequently Asked Questions (FAQs)
Q1: What is O-Arachidonoyl glycidol (OAG)?
A1: this compound (OAG) is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG)[1][2][3]. It is primarily used in research as an inhibitor of the enzymes responsible for the degradation of endocannabinoids, namely monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH)[1][4].
Q2: What is the primary mechanism of action of OAG?
A2: OAG functions as an inhibitor of serine hydrolases, with notable activity against MAGL and FAAH[1][4]. By blocking these enzymes, OAG prevents the breakdown of the endogenous cannabinoids 2-AG and anandamide (B1667382) (AEA), leading to their increased levels and enhanced signaling through cannabinoid receptors (CB1 and CB2) and other pathways[1][5][6][7].
Q3: What are the main downstream effects of OAG in cellular assays?
A3: By inhibiting MAGL, OAG elevates the levels of 2-AG, a full agonist of both CB1 and CB2 receptors[3][8]. This can lead to a variety of cellular responses, including modulation of neurotransmitter release, anti-inflammatory effects, and neuroprotection[9][10][11]. Additionally, as MAGL is a key enzyme in the production of arachidonic acid (AA), a precursor for prostaglandins, OAG can also reduce the levels of pro-inflammatory prostaglandins[5][12][13][14].
Q4: How does the selectivity of OAG for MAGL versus FAAH impact experimental design?
A4: OAG inhibits both MAGL and FAAH, though with differing potencies[1][4]. This dual inhibition can be a critical consideration in experimental design. If the goal is to specifically study the effects of MAGL inhibition and increased 2-AG levels, the cross-reactivity with FAAH could be a confounding factor. It is recommended to use OAG in conjunction with more selective inhibitors or in cell systems where one enzyme is predominantly expressed to dissect the specific contributions of each pathway.
Q5: What is the stability of OAG in experimental conditions?
A5: this compound is supplied in a solution of methyl acetate (B1210297) and should be stored at -20°C for long-term stability, where it can last for at least two years[4]. For experimental use, it is soluble in organic solvents like DMF, DMSO, and ethanol[4]. Due to the presence of an arachidonoyl chain with multiple double bonds, OAG is susceptible to oxidation[15]. It is advisable to prepare fresh dilutions for each experiment and minimize exposure to air and light. The glycidol moiety itself is a reactive epoxide, and its stability in aqueous buffers over long incubation times should be considered.
Troubleshooting Guides
Issue 1: Low or Inconsistent Inhibition of MAGL/FAAH Activity
| Possible Cause | Troubleshooting Step |
| Degradation of OAG | Prepare fresh stock solutions of OAG in an appropriate solvent (e.g., DMSO, ethanol) for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for short-term storage. |
| Incorrect Assay Conditions | Ensure the pH, temperature, and buffer composition of your assay are optimal for MAGL or FAAH activity. Verify the activity of your enzyme preparation with a known standard inhibitor. |
| Substrate Concentration | The apparent IC50 value of an inhibitor can be influenced by the substrate concentration. Ensure you are using a substrate concentration at or below the Km value for the enzyme to obtain an accurate IC50. |
| Solvent Effects | High concentrations of organic solvents (e.g., DMSO) can inhibit enzyme activity. Keep the final solvent concentration in the assay low (typically <1%) and include a solvent control. |
Issue 2: High Variability in Assay Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Pipetting | Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes of viscous solutions like OAG in organic solvents. |
| Assay Timing | For kinetic assays, ensure that the reaction is stopped at a consistent time point within the linear range of the reaction. Pre-incubate the enzyme with OAG for a standardized period before adding the substrate to allow for inhibitor binding. |
| Cellular Assays: Cell Health and Density | Ensure consistent cell seeding density and viability across all wells. Variations in cell number can significantly impact the results. Perform a cell viability assay (e.g., MTT, trypan blue) to confirm that OAG is not causing cytotoxicity at the concentrations used. |
| Lipid Aggregation | OAG is a lipid and may form micelles or aggregates in aqueous solutions, reducing its effective concentration. Consider using a carrier protein like fatty acid-free BSA in your assay buffer to improve solubility and prevent aggregation. |
Issue 3: Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Inhibition of Other Serine Hydrolases | OAG is not completely selective for MAGL and FAAH and may inhibit other serine hydrolases[16]. To confirm that the observed effects are due to MAGL/FAAH inhibition, use a structurally unrelated and more selective inhibitor as a positive control. Consider using knockdown or knockout cell lines for the target enzyme to validate the findings. |
| Direct Receptor Binding | Although primarily an enzyme inhibitor, it is good practice to test for any direct interaction of OAG with cannabinoid or other relevant receptors, especially at higher concentrations. This can be done through receptor binding or functional assays in the absence of MAGL/FAAH activity. |
Quantitative Data
| Compound | Target Enzyme | IC50 Value | Assay Conditions | Reference |
| This compound | MAGL (cytosolic) | 4.5 µM | Hydrolysis of 2-oleoyl glycerol (B35011) in rat cerebella cytosolic fraction | [1][4] |
| This compound | MAGL (membrane) | 19 µM | Hydrolysis of 2-oleoyl glycerol in rat cerebella membrane fraction | [1][4] |
| This compound | FAAH (membrane) | 12 µM | Hydrolysis of arachidonoyl ethanolamide in rat cerebella membrane fraction | [1][4] |
Experimental Protocols
Protocol: In Vitro MAGL Inhibition Assay
This protocol is a general guideline for determining the inhibitory activity of OAG on MAGL using a colorimetric assay.
Materials:
-
This compound (OAG)
-
Recombinant human MAGL or rat brain cytosol preparation
-
Arachidonoyl-1-thio-glycerol (B571053) (substrate)
-
DTNB (Ellman's reagent)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare OAG dilutions: Prepare a stock solution of OAG in DMSO. Serially dilute the stock solution in assay buffer to achieve the desired final concentrations.
-
Enzyme Preparation: Dilute the MAGL enzyme preparation in assay buffer to a concentration that gives a linear reaction rate over the desired time course.
-
Assay Reaction: a. To each well of a 96-well plate, add 20 µL of the OAG dilution or vehicle control (assay buffer with the same percentage of DMSO). b. Add 160 µL of the diluted MAGL enzyme preparation to each well. c. Pre-incubate the plate at 37°C for 15 minutes to allow OAG to bind to the enzyme. d. Initiate the reaction by adding 10 µL of the arachidonoyl-1-thio-glycerol substrate solution. e. Immediately add 10 µL of DTNB solution.
-
Measurement: Measure the absorbance at 412 nm every minute for 15-30 minutes using a microplate reader. The rate of the reaction is determined from the linear portion of the absorbance curve.
-
Data Analysis: Calculate the percentage of inhibition for each OAG concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the OAG concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Caption: OAG inhibits MAGL and FAAH, leading to increased 2-AG and AEA levels.
Caption: Workflow for an in vitro OAG inhibition assay.
References
- 1. Monoacylglycerol lipase regulates 2-arachidonoylglycerol action and arachidonic acid levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Monoacylglycerol Lipase Controls Endocannabinoid and Eicosanoid Signaling and Hepatic Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase Inhibitors Produce Anti-Allodynic Effects in Mice through Distinct Cannabinoid Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]
- 8. Blockade of 2-arachidonoylglycerol hydrolysis by selective monoacylglycerol lipase inhibitor 4-nitrophenyl 4-(dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate (JZL184) Enhances retrograde endocannabinoid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Arachidonoylglycerol Modulation of Anxiety and Stress Adaptation: from grass roots to novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endocannabinoid 2-arachidonoylglycerol protects neurons against β-amyloid insults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective Monoacylglycerol Lipase Inhibitors: Antinociceptive versus Cannabimimetic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monoacylglycerol lipase controls endocannabinoid and eicosanoid signaling and hepatic injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selectivity of Inhibitors of Endocannabinoid Biosynthesis Evaluated by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
addressing off-target effects of O-Arachidonoyl glycidol
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the off-target effects of O-Arachidonoyl glycidol (B123203).
Frequently Asked Questions (FAQs)
Q1: What is O-Arachidonoyl glycidol and what is its primary mechanism of action?
This compound is an analog of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1][2][3] Its primary intended mechanism of action is the inhibition of enzymes that hydrolyze monoacylglycerols, thereby increasing the endogenous levels of 2-AG.
Q2: What are the known primary targets and off-targets of this compound?
This compound is known to inhibit the hydrolysis of 2-oleoyl glycerol (B35011) (2-OG) in both cytosolic and membrane fractions of rat cerebella.[1][3] Additionally, it has been shown to inhibit fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide (B1667382), another key endocannabinoid.[1][3] This inhibition of FAAH is considered a significant off-target effect.
Q3: Why is it crucial to consider the off-target effects of this compound in my experiments?
The off-target inhibition of FAAH can lead to an accumulation of anandamide, which can produce physiological effects independent of 2-AG signaling. This can confound experimental results, leading to misinterpretation of the specific role of 2-AG. Addressing these off-target effects is essential for ensuring the validity and specificity of experimental findings.[4]
Quantitative Data Summary
The following table summarizes the known inhibitory activities of this compound.
| Target/Process | Tissue/Fraction | IC50 Value (µM) | Citation |
| 2-Oleoyl Glycerol (2-OG) Hydrolysis | Rat Cerebellum (Cytosolic) | 4.5 | [1][2][3] |
| 2-Oleoyl Glycerol (2-OG) Hydrolysis | Rat Cerebellum (Membrane) | 19 | [1][2][3] |
| Fatty Acid Amide Hydrolase (FAAH) | Rat Cerebellum (Membrane) | 12 | [1][3] |
Signaling Pathway Perturbation
The following diagram illustrates how this compound can affect both the 2-AG and anandamide signaling pathways.
Caption: this compound's intended and off-target effects.
Troubleshooting Guide
Q: My experimental results are inconsistent or show a broader range of effects than expected. Could this be due to off-target activity?
A: Yes, inconsistency and broader-than-expected effects are common indicators of off-target activity. The dual inhibition of 2-AG and anandamide degradation pathways by this compound can lead to complex downstream signaling. To troubleshoot this:
-
Validate with a more selective inhibitor: If possible, compare your results with a more selective inhibitor for monoacylglycerol lipase (MAGL) that has minimal activity against FAAH.
-
Use a FAAH inhibitor as a control: Run a parallel experiment using a selective FAAH inhibitor to understand the contribution of anandamide signaling in your system.
-
Knockdown/knockout models: If available, use cell lines or animal models with genetic deletion of FAAH or MAGL to dissect the specific pathways affected by this compound.[4]
Q: How can I confirm if this compound is inhibiting FAAH in my specific experimental setup?
A: You can perform a direct enzymatic assay. Measure FAAH activity in your cell or tissue lysates in the presence and absence of this compound. A significant reduction in FAAH activity upon addition of the compound will confirm the off-target inhibition.
Q: Are there computational methods to predict other potential off-targets?
A: Yes, computational approaches can predict potential off-target interactions.[5] These methods use the chemical structure of this compound to screen against databases of known protein structures and ligand-binding sites.[6][7] This can provide a list of potential off-targets that can then be validated experimentally.
Experimental Protocols & Workflows
Protocol 1: In Vitro FAAH Inhibition Assay
This protocol provides a general method to determine the inhibitory effect of this compound on FAAH activity.
Materials:
-
Cell or tissue lysate containing FAAH
-
FAAH substrate (e.g., anandamide)
-
This compound
-
Assay buffer
-
Detection reagent (dependent on the specific assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the cell/tissue lysate to each well.
-
Add the different concentrations of this compound to the wells. Include a vehicle control (no inhibitor).
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the FAAH substrate to all wells.
-
Incubate for a specific time at a controlled temperature.
-
Stop the reaction and add the detection reagent.
-
Measure the signal using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Workflow for Off-Target Identification
The following diagram outlines a general workflow for identifying and validating potential off-target effects of a small molecule like this compound.
Caption: Workflow for identifying and validating off-target effects.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. interpriseusa.com [interpriseusa.com]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
O-Arachidonoyl glycidol stability in different buffer systems
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of O-Arachidonoyl glycidol (B123203) in various buffer systems. Find troubleshooting guidance and answers to frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My O-Arachidonoyl glycidol appears to be losing activity over a short period in my aqueous buffer. What could be the cause?
A1: this compound, similar to the closely related endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), is susceptible to degradation in aqueous environments. The primary cause of instability is likely acyl migration, where the arachidonoyl group moves from the second to the first position of the glycerol (B35011) backbone, forming the more stable but less active 1-arachidonoylglycerol isomer. This process can be accelerated by factors such as pH, temperature, and the type of buffer used.
Q2: Which buffer systems are recommended for working with this compound?
A2: While specific stability data for this compound is limited, based on data for 2-AG, it is recommended to use buffers with a slightly acidic to neutral pH (pH 6-7). The acyl migration is known to be base-catalyzed. Therefore, avoiding basic buffer conditions is crucial. Consider using phosphate-buffered saline (PBS) or HEPES at a pH close to 7.0. It is also advisable to minimize the concentration of buffers like Tris, as they have been shown to affect the rate of acyl migration.
Q3: How quickly does this compound degrade in biological buffers?
Q4: I am observing a decrease in the concentration of my this compound stock solution over time, even when stored in an organic solvent. Why is this happening?
A4: While more stable in organic solvents than in aqueous buffers, this compound can still degrade. The polyunsaturated arachidonoyl chain is susceptible to oxidation.[2] To mitigate this, store stock solutions in a tightly sealed vial under an inert gas (like argon or nitrogen) at -80°C. Additionally, gradual disappearance of the compound can occur due to adherence to glass and plastic surfaces.[1]
Q5: What are the main degradation products of this compound that I should be aware of?
A5: The primary degradation product is the isomer 1-Arachidonoylglycerol, formed via acyl migration.[2] Another potential set of degradation products arises from the oxidation of the arachidonic acid moiety. In a biological context, this compound can be metabolized by enzymes such as monoacylglycerol lipase (B570770) (MAGL), fatty acid amide hydrolase (FAAH), and cyclooxygenase-2 (COX-2).[3][4][5]
Stability of this compound in Different Buffer Systems (Predicted)
| Buffer System | pH | Temperature (°C) | Expected Stability | Key Considerations |
| PBS | 7.4 | 37 | Low | Prone to rapid acyl migration. Prepare fresh solutions. |
| TRIS | 7.4-8.0 | 37 | Very Low | Base-catalyzed acyl migration is a significant issue.[1] |
| HEPES | 7.0-7.4 | 37 | Low | Similar to PBS, rapid degradation is expected. |
| Acetate Buffer | 5.5 | 25 | Moderate | Slightly acidic pH may slow down acyl migration. |
| Organic Solvent (e.g., Ethanol (B145695), DMSO) | N/A | -20 to -80 | High | Recommended for long-term storage to prevent hydrolysis and acyl migration. Protect from oxygen to prevent oxidation. |
Experimental Protocol: Assessing the Stability of this compound
This protocol outlines a method to determine the stability of this compound in a chosen buffer system using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Selected buffer systems (e.g., PBS, TRIS, HEPES)
-
Organic solvent for stock solution (e.g., ethanol or DMSO)
-
HPLC system with a suitable detector (e.g., UV or mass spectrometer)
-
C18 HPLC column
-
Mobile phase (e.g., acetonitrile (B52724)/water gradient)
-
Quenching solution (e.g., ice-cold acetonitrile with 0.1% formic acid)
-
Autosampler vials
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., 10 mg/mL in ethanol). Store at -80°C under inert gas.
-
Working Solution Preparation: Dilute the stock solution in the desired buffer system to the final experimental concentration immediately before starting the experiment.
-
Incubation: Incubate the working solution at the desired temperature (e.g., 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately mix the aliquot with an equal volume of ice-cold quenching solution to stop the degradation process.
-
HPLC Analysis: Inject the quenched samples into the HPLC system.
-
Data Analysis: Quantify the peak area of this compound at each time point. The degradation rate and half-life can be calculated by plotting the concentration of this compound versus time.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: this compound's role in retrograde signaling.
References
- 1. Chemical stability of 2-arachidonylglycerol under biological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Inhibition of 2-arachidonoylglycerol degradation enhances glial immunity by single-cell transcriptomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
avoiding isomerization of O-Arachidonoyl glycidol in storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of O-Arachidonoyl glycidol (B123203) (OAG) to minimize isomerization and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage procedure for O-Arachidonoyl glycidol (OAG)?
A1: To ensure the stability of this compound, it should be stored at -20°C as a solution in a suitable organic solvent, such as methyl acetate (B1210297), ethanol (B145695), or DMF.[1] It is critical to store the solution in a glass vial with a Teflon-lined cap to prevent leaching of impurities from plastic containers.[2][3][4] For long-term stability, the vial should be flushed with an inert gas like argon or nitrogen before sealing to minimize oxidation.[4]
Q2: What is isomerization of this compound and why is it a concern?
A2: Isomerization of this compound refers to the migration of the arachidonoyl acyl group from the oxygen on the glycidol moiety. This chemical change results in a different molecular structure, which can alter its biological activity and lead to inconsistent experimental results. The primary concern is the potential loss of potency or change in the pharmacological profile of the compound.
Q3: What factors can cause the isomerization of OAG during storage?
A3: Several factors can contribute to the isomerization of OAG, including:
-
Temperature: Elevated temperatures can accelerate the rate of isomerization.
-
pH: Both acidic and basic conditions can catalyze the acyl migration.
-
Solvent: The polarity of the solvent can influence the rate of isomerization.
-
Presence of water: Hydrolysis is a competing degradation pathway that can be initiated by the presence of moisture.[3]
Q4: How can I detect isomerization or degradation of my OAG sample?
A4: Isomerization and degradation can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can separate and identify OAG from its isomers and degradation products, allowing for a quantitative assessment of the sample's purity.
Q5: My experimental results with OAG are inconsistent. Could isomerization be the cause?
A5: Yes, inconsistent experimental results are a common consequence of using a degraded or isomerized sample of OAG. If you suspect this to be the case, it is highly recommended to verify the purity of your OAG stock solution using an appropriate analytical method before proceeding with further experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity of OAG in an experiment. | Isomerization or degradation of the OAG stock solution. | 1. Verify the purity of the OAG stock solution using HPLC or GC-MS. 2. If degradation is confirmed, prepare a fresh stock solution from a new, unopened vial of OAG. 3. Ensure proper storage conditions (-20°C, inert atmosphere) for the new stock solution. |
| Appearance of unexpected peaks in HPLC/GC-MS analysis of the OAG sample. | The sample has undergone isomerization or degradation. | 1. Compare the chromatogram to a reference standard of pure OAG if available. 2. Consider the potential degradation pathways (isomerization, hydrolysis, oxidation) to tentatively identify the new peaks. 3. Review storage and handling procedures to identify potential causes of degradation. |
| Precipitate forms in the OAG solution upon thawing. | The solvent may not be suitable for the concentration of OAG at low temperatures. | 1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. If the precipitate does not dissolve, consider diluting the stock solution or using a different solvent with higher solubility for OAG, such as ethanol or DMF.[1] |
Experimental Protocols
Protocol for Assessing OAG Purity by HPLC
This protocol provides a general method for the analysis of OAG purity. Optimization may be required based on the specific HPLC system and column used.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Evaporative Light Scattering Detector (ELSD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase:
-
A gradient of acetonitrile (B52724) and water is commonly used for the separation of lipids. A typical starting point is a gradient of 60% acetonitrile in water, increasing to 100% acetonitrile over 20 minutes.
-
-
Sample Preparation:
-
Dilute the OAG stock solution in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection: UV at 205 nm or ELSD.
-
-
Analysis:
-
Inject the prepared sample and record the chromatogram.
-
The purity of OAG can be determined by calculating the peak area of OAG as a percentage of the total peak area. The appearance of new peaks may indicate isomerization or degradation.
-
Protocol for Stability Testing of OAG
This protocol outlines a forced degradation study to assess the stability of OAG under various stress conditions.
-
Sample Preparation:
-
Prepare several aliquots of OAG solution at a known concentration in a chosen solvent.
-
-
Stress Conditions:
-
Acidic: Add 0.1 M HCl to an aliquot and incubate at 40°C.
-
Basic: Add 0.1 M NaOH to an aliquot and incubate at 40°C.
-
Oxidative: Add 3% H₂O₂ to an aliquot and incubate at 40°C.
-
Thermal: Incubate an aliquot at 60°C.
-
Photolytic: Expose an aliquot to UV light at 254 nm.
-
Control: Keep an aliquot at the recommended storage condition (-20°C).
-
-
Time Points:
-
Analyze the samples at initial (t=0), and subsequent time points (e.g., 2, 4, 8, 24 hours).
-
-
Analysis:
-
At each time point, neutralize the acidic and basic samples and analyze all samples by HPLC as described in the purity assessment protocol.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Quantify the percentage of OAG remaining and the formation of any degradation products.
-
Data Presentation
The following table summarizes the key factors influencing the stability of this compound in storage.
| Parameter | Condition | Effect on Stability | Recommendation |
| Temperature | > -20°C | Increased rate of isomerization and degradation. | Store at -20°C for long-term stability. |
| Solvent | Protic vs. Aprotic | Polar protic solvents may facilitate hydrolysis. | Use a high-purity aprotic solvent like methyl acetate for long-term storage. For immediate use in aqueous buffers, prepare fresh dilutions. |
| Atmosphere | Presence of Oxygen | Potential for oxidation of the arachidonoyl chain. | Store under an inert atmosphere (argon or nitrogen). |
| Container | Plastic | Leaching of plasticizers and other contaminants. | Use glass vials with Teflon-lined caps. |
| pH | Acidic or Basic | Catalyzes isomerization and hydrolysis. | Maintain a neutral pH for solutions. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed isomerization and hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
References
- 1. sketchviz.com [sketchviz.com]
- 2. worthe-it.co.za [worthe-it.co.za]
- 3. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 4. Kinetic Study and Degradation Mechanism of Glycidyl Esters in both Palm Oil and Chemical Models during High-Temperature Heating - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: O-Arachidonoyl Glycidol Quality Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control testing of O-Arachidonoyl glycidol (B123203) purity.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of O-Arachidonoyl glycidol and how should it be stored?
A1: Commercially available this compound should typically have a purity of ≥98%[1]. To ensure its stability, it should be stored at -20°C. Under these conditions, the compound is stable for at least two years[1][2]. It is commonly supplied as a solution in methyl acetate[1].
Q2: What are the most common impurities or degradation products I should be aware of?
A2: The most significant issues are isomerization and oxidation.
-
Isomerization: The arachidonoyl group can migrate from the second (C2) to the first (C1) position of the glycerol (B35011) backbone, forming the more thermodynamically stable 1-Arachidonoyl glycidol (1-AG)[3][4]. This can occur during synthesis, storage, or sample preparation[3].
-
Oxidation: The polyunsaturated arachidonoyl chain is susceptible to oxidation due to its four double bonds[3][4].
-
Synthesis Artifacts: Residual starting materials (e.g., glycidol, arachidonic acid), solvents, and by-products from the synthesis process can also be present[4][5]. Glycidol itself may contain impurities like diglycidyl ether[6].
Q3: Which analytical techniques are most suitable for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended for comprehensive purity analysis.
-
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, ELSD, or Mass Spectrometry) is ideal for quantifying purity and separating isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring derivatization to increase the volatility of the analyte[7].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) is a powerful tool for structural confirmation and identifying impurities without a reference standard[8][9]. It is particularly useful for distinguishing between the 1-AG and 2-AG isomers.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Sample solvent is stronger than the mobile phase. 2. Column overload. 3. Secondary interactions with the stationary phase (e.g., residual silanols).[10] | 1. Dissolve the sample in the initial mobile phase or a weaker solvent.[11] 2. Reduce the injection volume or sample concentration.[11] 3. Use a mobile phase with a different pH or add a competing base to the mobile phase. |
| Fluctuating Retention Times | 1. Inconsistent mobile phase composition.[12] 2. Pump malfunction (leaks, faulty check valves).[13] 3. Insufficient column equilibration time. | 1. Prepare fresh mobile phase and ensure proper mixing and degassing.[13] 2. Check for leaks, purge the pump, and inspect pump seals and check valves.[13] 3. Increase equilibration time to at least 5-10 column volumes between gradient runs.[11] |
| Appearance of a New Peak, especially one larger than the main peak | Isomerization of this compound (2-AG form) to 1-Arachidonoyl glycidol (1-AG form).[3][4] | 1. Prepare samples fresh and keep them cold before injection. 2. Minimize sample processing time. 3. Check the age and storage conditions of your standard. 4. Use analytical methods developed to minimize isomerization, such as specific solvent choices.[14] |
| High Backpressure | 1. Blockage in the system (e.g., plugged column frit, guard column).[10] 2. Particulate matter from the sample. 3. Mobile phase precipitation. | 1. Remove the column and check the system pressure. If high, identify and clear the blockage. If normal, the issue is with the column.[10] 2. Backflush the column. If this doesn't resolve the issue, replace the column frit.[10] 3. Filter the sample before injection. 4. Ensure mobile phase components are fully miscible and buffers do not precipitate. |
General Analytical Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Purity appears lower than specified | 1. Degradation due to improper storage or handling (e.g., exposure to air, light, or elevated temperatures). 2. Isomerization to 1-AG, which may not be fully resolved from the main peak depending on the method.[3] 3. Use of a non-optimal analytical method. | 1. Verify storage conditions (-20°C) and handle samples quickly on ice. 2. Use a validated HPLC method capable of separating 1-AG and 2-AG isomers. 3. Cross-validate results with an orthogonal technique like NMR or GC-MS. |
| NMR spectrum shows unexpected signals | 1. Presence of residual solvents (e.g., methyl acetate, ethanol, DMSO).[1][2] 2. Oxidative degradation products. 3. Water contamination. | 1. Compare unknown peaks with the chemical shifts of common laboratory solvents. 2. Check for broad signals in the olefinic or allylic regions which may indicate oxidation. 3. Ensure use of anhydrous deuterated solvents for NMR analysis. |
Experimental Protocols & Data
Purity and Impurity Reference Data
| Parameter | Specification / Identity | Analytical Method |
| Purity Specification | ≥98% | HPLC, GC-MS |
| Major Isomeric Impurity | 1-Arachidonoyl glycidol | HPLC, NMR |
| Potential Degradation Products | Oxidized arachidonoyl species | LC-MS, NMR |
| Potential Synthesis Impurities | Glycidol, Arachidonic Acid, Diglycidyl ether[6] | GC-MS |
| Storage Temperature | -20°C[1][2] | - |
| Long-term Stability | ≥ 2 years at -20°C[1][2] | - |
Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
This is a general protocol and may require optimization for specific instrumentation and columns.
-
System Preparation:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 205 nm or Mass Spectrometer.
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Accurately prepare a stock solution of this compound in a suitable solvent like acetonitrile or methanol (B129727) at approximately 1 mg/mL.
-
Perform serial dilutions to create working standards (e.g., 1-100 µg/mL).
-
Dissolve the test sample in the same solvent to a known concentration.
-
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 60% B) for at least 15 minutes.
-
Inject 10 µL of the sample.
-
Run a linear gradient (example):
-
0-15 min: 60% to 100% B.
-
15-20 min: Hold at 100% B.
-
20.1-25 min: Return to 60% B and re-equilibrate.
-
-
-
Data Analysis:
-
Identify the peak for this compound based on the retention time of a reference standard.
-
Calculate purity using the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Quantify any impurities, such as 1-AG, if a reference standard is available.
-
Visualizations
Workflow Diagrams
Caption: General QC workflow for this compound purity testing.
Caption: Logical troubleshooting workflow for common HPLC issues.
References
- 1. netascientific.com [netascientific.com]
- 2. caymanchem.com [caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.org.co [scielo.org.co]
- 6. Glycidol - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]
- 8. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Simultaneous UPLC-MS/MS quantification of the endocannabinoids 2-arachidonoyl glycerol (2AG), 1-arachidonoyl glycerol (1AG), and anandamide in human plasma: minimization of matrix-effects, 2AG/1AG isomerization and degradation by toluene solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to MAGL Inhibitors: O-Arachidonoyl Glycidol and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of O-Arachidonoyl glycidol (B123203) with other prominent monoacylglycerol lipase (B570770) (MAGL) inhibitors, supported by experimental data. MAGL is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of MAGL elevates 2-AG levels, leading to therapeutic effects in a range of disorders, including neurodegenerative diseases, inflammation, and cancer.
Overview of Compared MAGL Inhibitors
This comparison focuses on O-Arachidonoyl glycidol, a 2-arachidonoyl glycerol (B35011) analog, and two widely studied irreversible MAGL inhibitors, JZL184 and KML29.
-
This compound: An analog of the natural MAGL substrate, 2-AG. It acts as a selective inhibitor of monoacylglycerol hydrolysis.
-
JZL184: A potent and selective carbamate-based irreversible inhibitor of MAGL. It has been extensively used as a tool compound to study the physiological roles of MAGL.
-
KML29: A hexafluoroisopropyl carbamate-based irreversible inhibitor with comparable potency to JZL184 for MAGL but with significantly improved selectivity, particularly against fatty acid amide hydrolase (FAAH).
Quantitative Data Comparison
The following tables summarize the in vitro potency and selectivity of this compound, JZL184, and KML29 against MAGL and other related serine hydrolases.
Table 1: In Vitro Inhibitory Potency (IC50) against MAGL
| Compound | MAGL IC50 | Species/Tissue Source | Reference |
| This compound | 4.5 µM (cytosolic) | Rat Cerebella | [1][2] |
| 19 µM (membrane) | Rat Cerebella | [1][2] | |
| JZL184 | 8 nM | Mouse Brain Membranes | [3] |
| KML29 | ~8 nM (comparable to JZL184) | Mouse Brain Proteome |
Table 2: Selectivity Profile (IC50 or Fold-Selectivity)
| Compound | FAAH IC50 | ABHD6 Inhibition | ABHD12 Inhibition | MAGL vs. FAAH Selectivity | Reference |
| This compound | 12 µM | Not Reported | Not Reported | ~0.4x (for cytosolic MAGL) | [1][2] |
| JZL184 | 4 µM | Inhibited at >10 µM | Not significantly inhibited | >450-fold | [3] |
| KML29 | No inhibition detected | >100-fold selective for MAGL | Not significantly inhibited | Highly selective |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to characterize these inhibitors, the following diagrams illustrate the key signaling pathway affected by MAGL inhibition and a typical experimental workflow for inhibitor screening.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of MAGL inhibitors.
MAGL Activity Assay (Colorimetric)
This protocol is adapted from methods utilizing 4-nitrophenyl acetate (B1210297) (4-NPA) as a substrate. The hydrolysis of 4-NPA by MAGL produces 4-nitrophenol, which can be quantified spectrophotometrically.
Materials:
-
Recombinant human MAGL
-
MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)
-
4-Nitrophenyl acetate (4-NPA) substrate solution
-
Test inhibitors (this compound, JZL184, KML29) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 1X MAGL Assay Buffer by diluting a 10X stock solution with ultrapure water.
-
Prepare the 4-NPA substrate working solution by diluting a stock solution in 1X MAGL Assay Buffer.
-
Prepare serial dilutions of the test inhibitors in the chosen solvent.
-
-
Assay Setup:
-
In a 96-well plate, add the following to designated wells:
-
Blank wells: 190 µL of 1X Assay Buffer.
-
Control wells (100% activity): 170 µL of 1X Assay Buffer and 10 µL of MAGL enzyme solution.
-
Inhibitor wells: 160 µL of 1X Assay Buffer, 10 µL of MAGL enzyme solution, and 10 µL of the respective inhibitor dilution.
-
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitors to interact with the enzyme.
-
-
Initiation of Reaction and Measurement:
-
To all wells except the blank, add 10 µL of the 4-NPA substrate solution to initiate the reaction. The final volume in these wells will be 190 µL.
-
Immediately measure the absorbance at 405 nm in a microplate reader.
-
Continue to read the absorbance every minute for 20-30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance over time (ΔAbs/min).
-
Subtract the rate of the blank from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (100% activity) wells.
-
Determine the IC50 value for each inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is used to assess the potency and selectivity of inhibitors against a panel of enzymes in a complex biological sample.
Materials:
-
Mouse brain membrane proteome
-
Test inhibitors (this compound, JZL184, KML29)
-
Activity-based probe (e.g., FP-TAMRA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation:
-
Prepare mouse brain membrane proteome by homogenization and centrifugation as per standard protocols.
-
-
Inhibitor Incubation:
-
Pre-incubate aliquots of the brain membrane proteome with varying concentrations of the test inhibitors or vehicle (DMSO) for 30 minutes at room temperature.
-
-
Probe Labeling:
-
Add the activity-based probe (e.g., FP-TAMRA) to each proteome sample and incubate for another 30 minutes. The probe will covalently label the active sites of serine hydrolases that are not blocked by the inhibitor.
-
-
SDS-PAGE and Imaging:
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled enzymes using a fluorescence gel scanner.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the protein bands corresponding to MAGL, FAAH, and other serine hydrolases.
-
Inhibition is observed as a decrease in fluorescence intensity compared to the vehicle-treated control.
-
Determine the IC50 values for the inhibition of each enzyme by densitometric analysis of the gel bands. This allows for the assessment of both potency and selectivity across multiple enzymes simultaneously.
-
In Vivo Efficacy in a Mouse Model
This protocol outlines a general procedure to evaluate the in vivo effects of MAGL inhibitors on brain endocannabinoid levels.
Materials:
-
Male C57BL/6 mice
-
Test inhibitors (this compound, JZL184, KML29) formulated in a suitable vehicle (e.g., a mixture of saline, ethanol, and a surfactant like Emulphor or Tween 80).
-
Equipment for intraperitoneal (i.p.) injection.
-
Tissue homogenization equipment.
-
LC-MS/MS for lipid analysis.
Procedure:
-
Animal Dosing:
-
Administer the test inhibitors or vehicle to mice via i.p. injection at various doses.
-
-
Tissue Collection:
-
At a predetermined time point after administration (e.g., 4 hours), euthanize the mice and rapidly dissect the brains.
-
Flash-freeze the brain tissue in liquid nitrogen and store at -80°C until analysis.
-
-
Lipid Extraction and Analysis:
-
Homogenize the brain tissue and extract the lipids using an appropriate solvent system.
-
Quantify the levels of 2-AG, anandamide (B1667382) (AEA), and arachidonic acid (AA) using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Compare the levels of 2-AG, AEA, and AA in the brains of inhibitor-treated mice to those of the vehicle-treated control group.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of any observed changes in lipid levels.
-
Conclusion
This guide provides a comparative overview of this compound, JZL184, and KML29, highlighting their differences in potency and selectivity. While this compound is a valuable research tool as a substrate analog inhibitor, JZL184 and particularly KML29 offer higher potency and, in the case of KML29, superior selectivity for MAGL. The provided experimental protocols serve as a foundation for researchers to conduct their own comparative studies and further explore the therapeutic potential of MAGL inhibition. The choice of inhibitor will ultimately depend on the specific research question, with considerations for potency, selectivity, and mechanism of action being paramount.
References
A Comparative Guide: O-Arachidonoyl Glycidol vs. 2-Arachidonoylglycerol Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biochemical and physiological activities of O-Arachidonoyl glycidol (B123203) and the endogenous cannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). The information presented herein is supported by experimental data to assist researchers in selecting the appropriate molecule for their studies.
Introduction to the Compounds
2-Arachidonoylglycerol (2-AG) is a primary endogenous agonist of the cannabinoid receptors CB1 and CB2.[1][2] It is an ester formed from the omega-6 fatty acid arachidonic acid and glycerol (B35011) and is found at relatively high levels in the central nervous system.[1] As a full agonist at both CB1 and CB2 receptors, 2-AG plays a crucial role in a wide range of physiological processes, including neurotransmission, pain perception, and immune response.[2][3]
O-Arachidonoyl glycidol is a synthetic analog of 2-AG. Unlike 2-AG, which directly activates cannabinoid receptors, this compound's primary mechanism of action is the inhibition of enzymes that degrade endocannabinoids, particularly monoacylglycerol lipase (B570770) (MAGL) and, to a lesser extent, fatty acid amide hydrolase (FAAH). By inhibiting these enzymes, this compound indirectly enhances endocannabinoid signaling by increasing the levels of endogenous cannabinoids like 2-AG.
Quantitative Comparison of Enzymatic Inhibition
The following table summarizes the inhibitory activities of this compound and 2-AG on the primary endocannabinoid-degrading enzymes, MAGL and FAAH. The data is derived from studies on rat brain cytosol (for MAGL) and membranes (for FAAH).
| Compound | Target Enzyme | IC50 (µM) | Selectivity (MAGL/FAAH) |
| This compound | MAGL | 4.5 | ~2.7-fold for MAGL |
| FAAH | 12 | ||
| 2-Arachidonoylglycerol (2-AG) | MAGL | 13 | >4-fold for MAGL |
| FAAH | >100 |
Comparative Activity at Cannabinoid Receptors
2-Arachidonoylglycerol (2-AG) is a well-established full agonist at both CB1 and CB2 receptors.[1][2] Its binding affinity (Ki) for the human CB1 receptor has been reported to be in the range of 472 nM, and for the human CB2 receptor, around 1400 nM.
This compound , in contrast, is reported to have weak direct effects on cannabinoid receptors. Studies on similar 2-AG analogues suggest that they are poor ligands for CB1 and CB2 receptors. The primary mechanism through which this compound influences the endocannabinoid system is by preventing the breakdown of endogenous agonists like 2-AG.
Signaling Pathways
The signaling mechanisms of 2-AG and this compound are fundamentally different. 2-AG acts as a direct signaling molecule, while this compound acts as a modulator of endogenous signaling.
2-Arachidonoylglycerol (2-AG) Signaling Pathway
2-AG is synthesized "on-demand" in the postsynaptic neuron in response to an influx of calcium or activation of Gq-coupled receptors. It then travels retrogradely across the synapse to bind to and activate presynaptic CB1 receptors. This activation leads to the inhibition of neurotransmitter release, a process known as retrograde signaling.
This compound Mechanism of Action
This compound's effect on signaling is indirect. By inhibiting MAGL in the presynaptic terminal and FAAH, it prevents the degradation of 2-AG and other endocannabinoids. This leads to an accumulation of 2-AG in the synaptic cleft, thereby prolonging and enhancing its signaling effects at the CB1 receptor.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Researchers should refer to the specific publications for detailed methodologies.
Monoacylglycerol Lipase (MAGL) Inhibition Assay
This assay measures the ability of a compound to inhibit the hydrolysis of a MAGL substrate.
Materials:
-
Rat brain cytosol preparation (as a source of MAGL)
-
[3H]2-oleoylglycerol ([3H]2-OG) as the substrate
-
Test compounds (this compound, 2-AG) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.0)
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the assay buffer, the cytosolic preparation, and the test compound or vehicle control.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the [3H]2-OG substrate.
-
Incubate for a specific time (e.g., 20 minutes) at 37°C.
-
Stop the reaction by adding a quench solution (e.g., chloroform/methanol mixture).
-
Separate the radiolabeled product (oleic acid) from the unreacted substrate using liquid-liquid extraction or solid-phase extraction.
-
Quantify the amount of radioactivity in the product phase using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This assay determines the inhibitory effect of a compound on the hydrolysis of a FAAH substrate.
Materials:
-
Rat brain membrane preparation (as a source of FAAH)
-
[3H]anandamide ([3H]AEA) as the substrate
-
Test compounds (this compound, 2-AG)
-
Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
Scintillation fluid and counter
Procedure:
-
Follow steps 1-3 as described in the MAGL inhibition assay, using the membrane preparation as the enzyme source.
-
Initiate the reaction by adding the [3H]AEA substrate.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction and extract the radiolabeled product (arachidonic acid) as described previously.
-
Quantify the radioactivity and calculate the IC50 values.
Summary and Conclusion
This compound and 2-arachidonoylglycerol, while structurally similar, exhibit distinct mechanisms of action within the endocannabinoid system.
-
2-AG is a primary endogenous cannabinoid that directly activates CB1 and CB2 receptors to initiate signaling cascades.
-
This compound functions primarily as an inhibitor of the endocannabinoid-degrading enzymes MAGL and FAAH. Its effects are therefore indirect, stemming from the potentiation of endogenous cannabinoid signaling by increasing the synaptic concentration of ligands like 2-AG.
For researchers aiming to study the direct effects of cannabinoid receptor activation, 2-AG is the appropriate tool. Conversely, for those investigating the therapeutic potential of elevating endogenous cannabinoid levels and the roles of MAGL and FAAH in pathophysiology, this compound serves as a valuable pharmacological inhibitor. This guide provides the foundational data and methodologies to inform the selection and application of these important research compounds.
References
- 1. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]
- 2. Physiological roles of 2-arachidonoylglycerol, an endogenous cannabinoid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endocannabinoid 2-arachidonyl glycerol is a full agonist through human type 2 cannabinoid receptor: antagonism by anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
O-Arachidonoyl Glycidol: A Comparative Analysis of Enzyme Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
O-Arachidonoyl glycidol (B123203), a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), has emerged as a valuable tool for studying the endocannabinoid system. Its primary mechanism of action involves the inhibition of key enzymes responsible for the degradation of endocannabinoids. This guide provides a comparative analysis of the cross-reactivity of O-Arachidonoyl glycidol with its primary enzyme targets, supported by available experimental data and detailed methodologies.
Executive Summary
This compound demonstrates inhibitory activity against two key serine hydrolases involved in endocannabinoid metabolism: Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). This dual inhibition leads to an elevation in the levels of endogenous cannabinoids, thereby potentiating their signaling. Currently, comprehensive data on its cross-reactivity with a broad panel of other enzyme classes is limited in the public domain. The available data focuses on its interaction with enzymes within the endocannabinoid system.
Comparative Enzyme Inhibition Data
The inhibitory potency of this compound against its primary targets has been quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes the available data.
| Enzyme Target | Substrate Utilized in Assay | Tissue Source | IC50 (µM) | Reference |
| Monoacylglycerol Lipase (MAGL) | 2-Oleoyl Glycerol | Rat Cerebellum (Cytosolic Fraction) | 4.5 | [1] |
| Monoacylglycerol Lipase (MAGL) | 2-Oleoyl Glycerol | Rat Cerebellum (Membrane Fraction) | 19 | [1] |
| Fatty Acid Amide Hydrolase (FAAH) | Arachidonoyl Ethanolamide | Rat Cerebellum (Membrane Fraction) | 12 | [1] |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by modulating the endocannabinoid signaling pathway. By inhibiting FAAH and MAGL, it prevents the breakdown of the primary endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (2-AG), respectively. This leads to an accumulation of these neurotransmitters in the synaptic cleft, resulting in enhanced activation of cannabinoid receptors (CB1 and CB2) and downstream signaling cascades.
Caption: this compound inhibits MAGL and FAAH, increasing 2-AG and anandamide levels.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on established protocols for assessing FAAH and MAGL inhibition.
Monoacylglycerol Lipase (MAGL) Inhibition Assay
-
Objective: To determine the IC50 value of this compound for the inhibition of MAGL-mediated hydrolysis of a substrate.
-
Materials:
-
Rat cerebellum tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA)
-
Substrate: 2-Oleoyl-[3H]-glycerol or a suitable non-radioactive substrate
-
This compound (test inhibitor)
-
Control inhibitor (e.g., JZL184)
-
Scintillation cocktail and counter (for radioactive assays) or appropriate detection reagents and instrument for non-radioactive assays.
-
-
Procedure:
-
Enzyme Preparation:
-
Homogenize rat cerebellum in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cell debris.
-
The resulting supernatant is then ultracentrifuged (e.g., 100,000 x g) to separate the cytosolic (supernatant) and membrane (pellet) fractions. The pellet is resuspended in the homogenization buffer.
-
-
Inhibition Assay:
-
In a reaction tube, combine the enzyme preparation (cytosolic or membrane fraction), assay buffer, and varying concentrations of this compound or control inhibitor.
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate (2-Oleoyl glycerol).
-
Incubate for a specific time during which the reaction is linear.
-
Terminate the reaction (e.g., by adding a stop solution like a mixture of chloroform (B151607) and methanol).
-
-
Quantification:
-
Extract the product of the enzymatic reaction.
-
Quantify the amount of product formed using an appropriate method (e.g., liquid scintillation counting for radiolabeled products).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
-
Objective: To determine the IC50 value of this compound for the inhibition of FAAH-catalyzed hydrolysis of a substrate.
-
Materials:
-
Rat cerebellum tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
Substrate: [3H]-Anandamide or a suitable fluorogenic substrate
-
This compound (test inhibitor)
-
Control inhibitor (e.g., URB597)
-
Detection reagents as required by the chosen substrate.
-
-
Procedure:
-
Enzyme Preparation:
-
Prepare membrane fractions from rat cerebellum as described in the MAGL assay protocol. FAAH is a membrane-bound enzyme.
-
-
Inhibition Assay:
-
Combine the membrane preparation, assay buffer, and a range of concentrations of this compound or a known FAAH inhibitor.
-
Pre-incubate the mixture.
-
Start the reaction by adding the substrate (e.g., Arachidonoyl Ethanolamide).
-
Incubate at 37°C for a predetermined time.
-
Stop the reaction.
-
-
Quantification:
-
Separate the product from the unreacted substrate.
-
Measure the amount of product formed.
-
-
Data Analysis:
-
Determine the IC50 value as described in the MAGL assay protocol.
-
-
Cross-Reactivity with Other Enzymes: A Knowledge Gap
Conclusion
This compound is a valuable research tool for its ability to inhibit the primary endocannabinoid-degrading enzymes, FAAH and MAGL. The provided data and protocols offer a basis for its use in studying the endocannabinoid system. However, the lack of extensive cross-reactivity data highlights a need for further investigation to fully characterize its selectivity and potential off-target effects. Future studies employing broad enzyme panels would provide a more complete understanding of the pharmacological profile of this compound.
References
A Comparative Guide to the Efficacy of O-Arachidonoyl Glycidol and JZL184 as Monoacylglycerol Lipase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two inhibitors of monoacylglycerol lipase (B570770) (MAGL), O-Arachidonoyl glycidol (B123203) and JZL184. MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key signaling molecule in the central nervous system and periphery. Inhibition of MAGL represents a promising therapeutic strategy for a variety of pathological conditions by augmenting 2-AG signaling. This guide summarizes the available quantitative data, details key experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows.
Mechanism of Action
Both O-Arachidonoyl glycidol and JZL184 are designed to inhibit the enzymatic activity of MAGL, thereby increasing the levels of its primary substrate, 2-AG. Elevated 2-AG levels enhance the activation of cannabinoid receptors, primarily CB1 and CB2, leading to a range of physiological effects, including analgesia, anti-inflammatory responses, and anxiolysis.
JZL184 is a potent, selective, and irreversible carbamate-based inhibitor that covalently modifies the catalytic serine residue (Ser122) in the active site of MAGL.[1] This irreversible binding leads to a sustained blockade of MAGL activity.
This compound is an analog of the endogenous substrate 2-AG. Its mechanism of inhibition is less characterized in the scientific literature but is presumed to be competitive, where it competes with 2-AG for binding to the active site of MAGL.
Quantitative Comparison of Efficacy
The following table summarizes the available quantitative data on the inhibitory potency and selectivity of this compound and JZL184.
| Parameter | This compound | JZL184 | Reference |
| MAGL Inhibition (IC50) | 4.5 µM (rat cerebella cytosol, 2-oleoyl glycerol (B35011) hydrolysis) 19 µM (rat cerebella membrane, 2-oleoyl glycerol hydrolysis) | ~8 nM (mouse brain membranes, 2-AG hydrolysis) | [2] |
| FAAH Inhibition (IC50) | 12 µM (rat cerebella membrane) | ~4 µM (mouse brain membranes) | [2] |
| Selectivity (FAAH/MAGL) | ~2.7 (based on cytosolic MAGL) ~0.6 (based on membrane MAGL) | >300 | [3][4] |
| In Vivo Efficacy | Data not available | 8-fold increase in brain 2-AG levels (mice, 40 mg/kg, i.p.) | [5] |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of endocannabinoid signaling with JZL184, an inhibitor of the 2-arachidonoylglycerol hydrolyzing enzyme monoacylglycerol lipase, produces anxiolytic effects under conditions of high environmental aversiveness in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
O-Arachidonoyl Glycidol: A Comparative Analysis of its Specificity as an Endocannabinoid Hydrolase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
O-Arachidonoyl glycidol (B123203), an analog of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), has emerged as a valuable tool for studying the endocannabinoid system. Its primary mechanism of action is the inhibition of enzymes responsible for the degradation of endocannabinoids, namely monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH). This guide provides a comparative analysis of O-Arachidonoyl glycidol's specificity and performance against other common inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Performance Comparison: this compound vs. Other Hydrolase Inhibitors
This compound exhibits inhibitory activity against both MAGL and FAAH. Its potency, as indicated by IC50 values, varies depending on the enzyme and the cellular fraction being assayed. The following table summarizes the inhibitory concentrations (IC50) of this compound and compares them with other widely used MAGL and FAAH inhibitors.
| Compound | Target Enzyme(s) | IC50 (µM) | Tissue/Cell Fraction | Substrate | Reference |
| This compound | MAGL | 4.5 | Rat Cerebella (Cytosolic) | 2-Oleoyl glycerol | [1] |
| MAGL | 19 | Rat Cerebella (Membrane) | 2-Oleoyl glycerol | [1] | |
| FAAH | 12 | Rat Cerebella (Membrane) | Arachidonoyl ethanolamide | [1] | |
| JZL184 | MAGL | Potent & Selective | Mouse Brain | 2-AG | |
| URB597 | FAAH | Potent & Selective | Rat Brain | Anandamide | |
| MAFP | MAGL & FAAH (Dual) | Potent | Various | Various | |
| JZL195 | MAGL & FAAH (Dual) | Potent | Mouse Brain | 2-AG & Anandamide |
Key Observations:
-
This compound demonstrates moderate potency against both MAGL and FAAH, with a slight preference for cytosolic MAGL over membrane-bound MAGL and FAAH.[1]
-
Its dual inhibitory nature contrasts with highly selective inhibitors like JZL184 (for MAGL) and URB597 (for FAAH).
-
Compared to potent, non-selective inhibitors like MAFP, this compound's activity is more moderate.
Experimental Protocols
The following is a representative protocol for determining the inhibitory activity of compounds against MAGL and FAAH, based on methodologies commonly reported in the literature. The specific conditions used to generate the IC50 values for this compound can be found in Cisneros, J.A., et al. (2007) J. Med. Chem. 50, 5012-5023.
Preparation of Rat Brain Cytosolic and Membrane Fractions
-
Tissue Homogenization: Whole rat cerebella are homogenized in a cold buffer (e.g., 20 mM HEPES, 1 mM EDTA, 250 mM sucrose, pH 7.4) using a Dounce homogenizer.
-
Initial Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g) for 5-10 minutes to remove nuclei and cellular debris.
-
Separation of Cytosol and Membranes: The resulting supernatant is then subjected to ultracentrifugation (e.g., 100,000 x g) for 60 minutes. The supernatant from this step constitutes the cytosolic fraction. The pellet, containing the membrane fraction, is washed and resuspended in an appropriate buffer.
-
Protein Quantification: The protein concentration of both fractions is determined using a standard method, such as the Bradford assay, to ensure equal protein loading in subsequent enzyme assays.
Enzyme Inhibition Assay
-
Reaction Setup: In a multi-well plate, the cytosolic or membrane fractions are pre-incubated with varying concentrations of the inhibitor (e.g., this compound) or vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.
-
Substrate Addition: The enzymatic reaction is initiated by the addition of a specific substrate. For MAGL assays, this is typically a monoacylglycerol like 2-oleoyl glycerol. For FAAH assays, an N-acylethanolamine such as arachidonoyl ethanolamide (anandamide) is used. Radiolabeled substrates are often employed to facilitate detection.
-
Incubation: The reaction is allowed to proceed for a defined time (e.g., 10-30 minutes) at 37°C.
-
Reaction Termination and Product Extraction: The reaction is stopped, often by the addition of a cold organic solvent mixture (e.g., chloroform/methanol). The lipid products are then extracted.
-
Quantification: The amount of hydrolyzed product is quantified. For radiolabeled substrates, this is typically done using liquid scintillation counting. For non-radiolabeled methods, liquid chromatography-mass spectrometry (LC-MS) can be used.
-
Data Analysis: The percentage of enzyme inhibition at each inhibitor concentration is calculated relative to the vehicle control. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is then determined by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the endocannabinoid signaling pathway and a typical experimental workflow for assessing enzyme inhibition.
Caption: Endocannabinoid signaling pathway showing synthesis, release, receptor binding, and enzymatic degradation of 2-AG and Anandamide, along with the inhibitory action of this compound.
Caption: A generalized workflow for determining the IC50 of an inhibitor like this compound on MAGL or FAAH activity.
Off-Target Specificity
Conclusion
This compound serves as a useful, moderately potent dual inhibitor of MAGL and FAAH. Its utility is most pronounced in studies aiming to broadly elevate endocannabinoid levels by inhibiting both major degradation pathways simultaneously. For researchers requiring high selectivity for either MAGL or FAAH, more specific inhibitors would be preferable. The provided data and protocols offer a foundation for the informed use of this compound in endocannabinoid research. Further investigation into its off-target binding profile is warranted to fully characterize its pharmacological specificity.
References
assessing the potency of O-Arachidonoyl glycidol against FAAH
For Researchers, Scientists, and Drug Development Professionals
Fatty acid amide hydrolase (FAAH) is a key therapeutic target for a range of neurological and inflammatory disorders.[1] It is an integral membrane enzyme responsible for the breakdown of fatty acid amides, including the endogenous cannabinoid anandamide (B1667382) (AEA).[1][2][3] Inhibition of FAAH elevates the endogenous levels of these signaling lipids, offering therapeutic benefits without the side effects associated with direct cannabinoid receptor agonists.[3]
Comparative Potency of FAAH Inhibitors
The potency of FAAH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by half. The following table summarizes the IC50 values for several notable FAAH inhibitors from different chemical classes.
| Inhibitor | Chemical Class | IC50 Value (nM) | Organism/Enzyme Source | Notes |
| URB597 | Carbamate | 4.6[1] | Human (recombinant) | Irreversible inhibitor, carbamylates the catalytic serine.[1][4] |
| PF-04457845 | Piperidine Urea | 7.2[4] | Human (recombinant) | Time-dependent, covalent inhibitor.[4] |
| LY-2183240 | Aryl Urea | 12[5] | Not Specified | Covalent modification of Ser241.[5] |
| ARN19702 | Not Specified | 1-10 | Not Specified | A potent and selective FAAH inhibitor. |
| BIA 10-2474 | Not Specified | Not Specified | Human | Withdrawn from clinical trials due to severe adverse effects. |
| JZL195 | Carbamate | 2-8 | Mouse Brain Membranes | Dual inhibitor of FAAH and monoacylglycerol lipase (B570770) (MAGL). |
| OL-135 | α-Ketoheterocycle | 5 | Rat Brain Homogenate | Reversible covalent inhibitor. |
| Arachidonoyl-serotonin (AA-5-HT) | Fatty Acid Amide | 5,600[2] | Rat Basophilic Leukaemia (RBL-2H3) cells | Mixed-type, non-covalent inhibitor.[2] |
| N-Arachidonoyl Glycine (NAGly) | N-Acyl Amino Acid | Potent inhibitor | Rodent tissues | Potency is species-dependent.[6] |
Mechanism of FAAH Action and Inhibition
FAAH is a serine hydrolase that catalyzes the breakdown of anandamide into arachidonic acid and ethanolamine.[3] The catalytic mechanism involves a serine nucleophile in the enzyme's active site. Many potent inhibitors act by covalently modifying this catalytic serine, leading to irreversible inhibition. Other inhibitors may bind reversibly to the active site, competing with the natural substrate.
Experimental Protocols
The potency of FAAH inhibitors is commonly assessed using in vitro enzyme activity assays. A typical fluorometric assay is described below.
Principle of the Assay
This assay measures the hydrolysis of a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), by FAAH. The enzymatic cleavage of AAMCA releases the fluorescent product 7-amino-4-methylcoumarin (B1665955) (AMC), which can be quantified to determine enzyme activity. The presence of an inhibitor reduces the rate of AMC production.
Materials and Reagents
-
Recombinant human or rat FAAH
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AAMCA)
-
Test inhibitor compounds
-
Positive control inhibitor (e.g., URB597)
-
96-well microplate (black, flat-bottom)
-
Fluorescence plate reader
Experimental Workflow
A general workflow for assessing FAAH inhibition is depicted in the following diagram.
Procedure
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor and the positive control. Dilute the FAAH enzyme and substrate to their final working concentrations in the assay buffer.
-
Enzyme and Inhibitor Addition: To the wells of a 96-well plate, add the FAAH enzyme solution. Then, add the various concentrations of the test inhibitor or the vehicle control.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/465 nm for AMC).
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Conclusion
The development of potent and selective FAAH inhibitors remains a significant area of research for the treatment of various medical conditions. While information on O-Arachidonoyl glycidol (B123203) is scarce, the comparative data and methodologies presented here for other well-established inhibitors provide a valuable resource for researchers in the field. The provided experimental framework can be adapted to assess the potency of novel compounds against FAAH, aiding in the discovery and development of new therapeutic agents.
References
- 1. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arachidonoylserotonin and other novel inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A structure-activity relationship study on N-arachidonoyl-amino acids as possible endogenous inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for O-Arachidonoyl Glycidol Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of control experiments essential for robust studies involving O-Arachidonoyl glycidol (B123203), a valuable tool for investigating the endocannabinoid system. O-Arachidonoyl glycidol is an analog of the endogenous cannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) and functions as an inhibitor of two key enzymes responsible for endocannabinoid degradation: monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH).[1] Proper experimental design, including the use of appropriate controls, is paramount to accurately interpret the effects of this compound.
Understanding the Mechanism of Action of this compound
This compound exerts its effects by blocking the hydrolysis of endocannabinoids. Its primary targets are:
-
Monoacylglycerol Lipase (MAGL): The principal enzyme responsible for breaking down 2-AG.
-
Fatty Acid Amide Hydrolase (FAAH): The primary enzyme for the degradation of anandamide (B1667382) (AEA).
By inhibiting these enzymes, this compound leads to an accumulation of 2-AG and AEA, thereby potentiating their signaling through cannabinoid receptors (CB1 and CB2) and potentially other targets.
Essential Control Experiments
To ensure the specificity of the observed effects of this compound, a series of control experiments are indispensable. These controls can be categorized as follows:
1. Vehicle Controls: This is the most fundamental control. The vehicle is the solvent used to dissolve this compound (e.g., DMSO, ethanol, or a specific buffer). This control group receives the vehicle alone to account for any effects of the solvent on the experimental system.
2. Negative Controls - Inactive Analogs: The use of a structurally similar but biologically inactive analog of this compound is a powerful control to demonstrate that the observed effects are due to the specific chemical properties of the active compound and not due to non-specific interactions. While a commercially available, universally accepted inactive analog of this compound is not readily documented, researchers may need to synthesize or source such a compound based on structure-activity relationship studies.
3. Positive Controls - Selective Enzyme Inhibitors: To dissect the contribution of MAGL and FAAH inhibition to the observed effects of this compound, the use of selective inhibitors is crucial.
-
Selective MAGL Inhibitor (e.g., JZL184): This allows for the specific assessment of the consequences of MAGL inhibition and subsequent 2-AG accumulation.
-
Selective FAAH Inhibitor (e.g., URB597): This enables the specific evaluation of the effects of FAAH inhibition and resulting AEA elevation.
By comparing the effects of this compound to those of these selective inhibitors, researchers can attribute the observed phenomena to the inhibition of one or both enzymes.
4. Off-Target Controls - Counter-Screening: It is critical to assess whether this compound interacts with other potential targets, particularly cannabinoid receptors.
-
CB1 and CB2 Receptor Antagonists (e.g., Rimonabant for CB1, SR144528 for CB2): Pre-treatment with these antagonists can determine if the effects of this compound are mediated by the activation of cannabinoid receptors due to endocannabinoid accumulation.
-
Broad Receptor/Enzyme Panel Screening: Ideally, this compound should be screened against a broad panel of receptors and enzymes to identify any potential off-target activities. As comprehensive public data on such screening for this compound is limited, researchers should consider performing their own targeted counter-screening based on the biological system under investigation.
5. Genetic Controls - Knockout/Knockdown Models: Utilizing cells or animals where the target enzymes (MAGL or FAAH) or downstream signaling components (e.g., CB1 or CB2 receptors) have been genetically deleted or silenced provides the most definitive evidence for the mechanism of action.
Comparative Data of Inhibitors
The following table summarizes the inhibitory potency (IC50 values) of this compound and commonly used selective inhibitors for MAGL and FAAH. It is important to note that these values can vary depending on the experimental conditions and the source of the enzyme.
| Inhibitor | Target(s) | IC50 (MAGL) | IC50 (FAAH) | Reference |
| This compound | MAGL & FAAH | 4.5 µM (cytosolic), 19 µM (membrane) | 12 µM (membrane) | [1][2] |
| JZL184 | MAGL (selective) | ~8 nM | ~4 µM | [1] |
| URB597 | FAAH (selective) | >100 µM | ~5 nM | [1] |
| JZL195 | MAGL & FAAH (dual) | ~4 nM | ~2 nM |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
MAGL and FAAH Activity Assays
These assays are fundamental to confirm the inhibitory activity of this compound and other inhibitors.
a) Radiometric Assay for MAGL and FAAH Activity
This is a classic and sensitive method.
-
Principle: Measures the enzymatic hydrolysis of radiolabeled substrates, [3H]2-oleoylglycerol (for MAGL) or [3H]anandamide (for FAAH), by quantifying the release of the radiolabeled product.
-
Protocol Outline:
-
Enzyme Source: Prepare cell lysates, tissue homogenates, or purified enzymes.
-
Reaction Mixture: In a microcentrifuge tube, combine the enzyme preparation with an appropriate buffer (e.g., Tris-HCl).
-
Inhibitor Treatment: Add this compound, a selective inhibitor, or vehicle to the reaction mixture and pre-incubate.
-
Substrate Addition: Initiate the reaction by adding the radiolabeled substrate.
-
Incubation: Incubate at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding a quench solution (e.g., chloroform/methanol).
-
Phase Separation: Separate the aqueous and organic phases by centrifugation.
-
Quantification: Measure the radioactivity in the aqueous phase (containing the radiolabeled product) using a scintillation counter.
-
b) Fluorometric Assay for MAGL and FAAH Activity
This method offers a non-radioactive and high-throughput alternative.
-
Principle: Utilizes a synthetic substrate that, upon cleavage by MAGL or FAAH, releases a fluorescent product (e.g., 7-amino-4-methylcoumarin, AMC).
-
Protocol Outline:
-
Enzyme Source: Prepare cell lysates, tissue homogenates, or purified enzymes.
-
Reaction Setup: In a 96-well plate, add the enzyme preparation and buffer.
-
Inhibitor Treatment: Add this compound, a selective inhibitor, or vehicle and pre-incubate.
-
Substrate Addition: Add the fluorogenic substrate to initiate the reaction.
-
Measurement: Immediately measure the fluorescence in a plate reader at the appropriate excitation and emission wavelengths in kinetic mode.
-
Data Analysis: Calculate the rate of the reaction (slope of the fluorescence versus time curve) to determine enzyme activity.
-
Downstream Signaling Assays
These assays measure the functional consequences of endocannabinoid accumulation.
a) cAMP Accumulation Assay
-
Principle: CB1 and CB2 receptors are Gi/o-coupled, meaning their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Protocol Outline:
-
Cell Culture: Use cells endogenously expressing or transfected with CB1 or CB2 receptors.
-
Treatment: Pre-treat cells with this compound or other inhibitors, followed by stimulation with forskolin (B1673556) (an adenylyl cyclase activator).
-
Lysis: Lyse the cells to release intracellular cAMP.
-
Quantification: Measure cAMP levels using a commercially available ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay kit.
-
b) [35S]GTPγS Binding Assay
-
Principle: Measures the activation of G-proteins coupled to cannabinoid receptors. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit.
-
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes from cells expressing the receptor of interest.
-
Reaction Mixture: In a 96-well plate, combine the membranes with assay buffer containing GDP.
-
Treatment: Add this compound (to increase endogenous agonist concentration) or a direct-acting agonist (positive control).
-
[35S]GTPγS Addition: Add [35S]GTPγS to the wells.
-
Incubation: Incubate at 30°C.
-
Filtration: Terminate the reaction by rapid filtration through a filter plate to separate bound from free [35S]GTPγS.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Visualizing Experimental Design and Signaling Pathways
To aid in the conceptualization of these experiments, the following diagrams illustrate key workflows and signaling pathways.
Caption: Experimental workflow for comparing this compound with selective inhibitors.
Caption: Simplified signaling pathway of this compound's action.
By implementing these control experiments and utilizing the provided protocols, researchers can confidently and accurately delineate the specific mechanisms underlying the biological effects of this compound, contributing to a deeper understanding of the endocannabinoid system's role in health and disease.
References
A Comparative Analysis of O-Arachidonoyl Glycidol and Anandamide for Researchers and Drug Development Professionals
In the landscape of endocannabinoid research, the well-characterized neurotransmitter anandamide (B1667382) (AEA) serves as a critical benchmark. This guide provides a comparative analysis of anandamide and a lesser-known synthetic analog, O-Arachidonoyl glycidol (B123203). Designed for researchers, scientists, and drug development professionals, this document outlines their chemical properties, mechanisms of action, and metabolic pathways, supported by available experimental data.
Chemical and Physical Properties
Anandamide, or N-arachidonoylethanolamine (AEA), is an endogenous fatty acid neurotransmitter.[1] O-Arachidonoyl glycidol is a synthetic analog of 2-arachidonoyl glycerol (B35011) (2-AG), another major endocannabinoid.[2][3] Their fundamental properties are summarized below.
| Property | This compound | Anandamide (AEA) |
| Chemical Name | (5Z,8Z,11Z,14Z)-eicosatetraenoic acid, oxiranylmethyl ester[2] | (5Z,8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide[1] |
| Molecular Formula | C₂₃H₃₆O₃[2][4] | C₂₂H₃₇NO₂[1] |
| Molar Mass | 360.5 g/mol [2][4] | 347.53 g/mol [1] |
| CAS Number | 439146-24-4[2][4] | 94421-68-8[1] |
Mechanism of Action and Biological Activity
Anandamide's effects are primarily mediated through the cannabinoid receptors CB1 and CB2.[1] It acts as a partial agonist at both receptors.[5] The mechanism of this compound is primarily characterized by its inhibitory effects on enzymes that metabolize endocannabinoids.[2][3]
Receptor Interaction
Enzyme Inhibition
A key distinction between these two molecules lies in their interaction with metabolic enzymes. This compound has been shown to inhibit fatty acid amide hydrolase (FAAH), the primary enzyme responsible for anandamide degradation.[2] It also inhibits monoacylglycerol lipase (B570770) (MAGL), the enzyme that degrades 2-AG.[7]
| Enzyme Inhibition (IC₅₀) | This compound | Anandamide |
| FAAH | 12 µM (in membrane fraction of rat cerebella)[2] | Substrate, not inhibitor |
| MAGL (cytosolic) | 4.5 µM (for 2-oleoyl glycerol hydrolysis)[2][3] | N/A |
| MAGL (membrane) | 19 µM (for 2-oleoyl glycerol hydrolysis)[2][3] | N/A |
Signaling Pathways
Anandamide, upon binding to cannabinoid receptors, initiates a cascade of intracellular signaling events. The signaling pathway for this compound is inferred from its enzyme inhibitory action, which would lead to an increase in the levels of endogenous cannabinoids like anandamide and 2-AG, thereby potentiating their signaling.
References
- 1. Anandamide - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Endocannabinoid 2-arachidonyl glycerol is a full agonist through human type 2 cannabinoid receptor: antagonism by anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of O-Arachidonoyl Glycidol: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of O-Arachidonoyl glycidol (B123203), a 2-arachidonoyl glycerol (B35011) analog commonly used in research. Adherence to these protocols is critical due to the chemical's inherent hazards and the flammable nature of the solvent in which it is often supplied.
I. Understanding the Hazards
O-Arachidonoyl glycidol is typically supplied as a solution in methyl acetate. The primary hazards are associated with both the solute and the solvent.
-
This compound: This compound is harmful if swallowed and can cause serious eye irritation.[1]
-
Methyl Acetate (Solvent): This is a highly flammable liquid and vapor.[1] It may also cause drowsiness or dizziness.[1]
Due to these properties, this compound and its solutions must be treated as hazardous waste.
II. Quantitative Hazard Data
The following table summarizes key hazard information for this compound and its common solvent, methyl acetate.
| Chemical Component | CAS Number | Hazard Classifications | Key Hazard Statements |
| This compound | 439146-24-4 | Acute Toxicity (Oral), Serious Eye Irritation | Harmful if swallowed, Causes serious eye irritation |
| Methyl Acetate | 79-20-9 | Flammable Liquid, Acute Toxicity (Oral), Serious Eye Irritation, Specific Target Organ Toxicity (Single Exposure) | Highly flammable liquid and vapor, Harmful if swallowed, Causes serious eye irritation, May cause drowsiness or dizziness |
III. Proper Disposal Procedures
The disposal of this compound must be conducted through an approved hazardous waste management program.[2][3] Do not dispose of this chemical down the drain or in regular trash.[2]
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing appropriate PPE:
-
Safety goggles (or a face shield in combination with goggles)[4]
-
Chemical-resistant gloves (e.g., nitrile)
-
Lab coat or apron[4]
Step 2: Waste Collection and Storage
-
Designated Hazardous Waste Container:
-
Labeling:
-
Segregation:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).[6]
-
Ensure the container is segregated from incompatible materials, particularly oxidizing agents and strong acids or bases.[6][7]
-
Store in a well-ventilated area, away from heat, sparks, or open flames.[4][7] Flammable waste is best stored in a fire-rated cabinet.[7]
-
Step 3: Disposal of Different Waste Streams
-
Unused or Expired this compound:
-
Reaction Mixtures:
-
Any reaction mixture containing this compound must be fully quenched as part of the experimental procedure before being collected as hazardous waste.[8] If you are unsure how to safely quench the reaction, consult your institution's Environmental Health and Safety (EHS) department.[8]
-
Collect the quenched mixture in a designated hazardous waste container.
-
-
Empty Containers:
Step 4: Arranging for Waste Pickup
-
Once the waste container is full or has been in storage for the maximum allowable time (check your institution's guidelines), arrange for a pickup from your EHS or hazardous waste management provider.[6]
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling O-Arachidonoyl glycidol
This guide provides critical safety, handling, and disposal information for laboratory personnel working with O-Arachidonoyl Glycidol (B123203). Given its hazardous properties and its typical formulation as a solution in methyl acetate (B1210297), strict adherence to these protocols is necessary to ensure personal safety and experimental integrity.
O-Arachidonoyl Glycidol is a research chemical and should be handled only by qualified professionals familiar with its potential hazards.[1][2][3] The primary hazards are associated with the solvent, methyl acetate, which is a highly flammable liquid, and the glycidol moiety, which is a suspected carcinogen and mutagen.[1][4] The provided Safety Data Sheet (SDS) for the common preparation of this compound (5% in methyl acetate) classifies the mixture as a highly flammable liquid and vapor that is harmful if swallowed, causes serious eye irritation, and may cause drowsiness or dizziness.[1]
Personal Protective Equipment (PPE) Requirements
Effective protection against the hazards of this compound requires a multi-layered approach to PPE. The following table summarizes the minimum required equipment for handling this substance. All PPE should be inspected before use and replaced if damaged.[5]
| Protection Area | Required Equipment | Specifications and Rationale |
| Respiratory | NIOSH/MSHA approved respirator | A full-facepiece airline respirator in positive pressure mode is recommended for intensive or prolonged exposure.[4][6] For brief exposure or low concentrations, a respiratory filter device may be sufficient.[1] This is critical due to the risk of inhaling vapors from the methyl acetate solvent and the potential carcinogenicity of glycidol.[4] |
| Eye & Face | Tight-sealing safety goggles & Face shield | Goggles are required to prevent contact with the eyes, which can cause serious irritation.[1] A face shield should be worn over goggles where splashing is a possibility.[4][6] |
| Hand | Chemical-resistant gloves | Use impermeable gloves resistant to methyl acetate and glycidol. Nitrile or butyl rubber gloves are generally recommended, but always check manufacturer compatibility data. Remove and dispose of contaminated gloves immediately.[1][6] |
| Body | Protective clothing/Coveralls | Wear appropriate protective clothing to prevent skin exposure.[6] A lab coat is a minimum requirement. For larger quantities or increased risk of splashing, chemical-resistant coveralls should be used. |
| Footwear | Closed-toe shoes | Standard laboratory practice to protect feet from spills. |
Operational and Disposal Plan
A systematic approach to handling and disposal is crucial for safety. The following step-by-step plan outlines the key procedures.
1. Preparation and Pre-Handling
-
Engineering Controls : All work must be conducted in a properly functioning chemical fume hood.[4] Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[4]
-
Spill Kit : Have a spill kit containing inert absorbent material (e.g., vermiculite, sand) readily available.[6]
-
Review SDS : Before beginning work, thoroughly review the Safety Data Sheet for this compound.[1]
2. Handling Protocol
-
Donning PPE : Put on all required PPE as specified in the table above before entering the handling area.
-
Transferring the Chemical :
-
General Hygiene : Wash hands thoroughly before breaks and immediately after handling the chemical.[1] Do not eat, drink, or smoke in the work area. Immediately remove and launder any contaminated clothing.[1][6]
3. Storage
-
Store the container in a cool, well-ventilated, and locked area.[1]
-
The product should be kept refrigerated or deep-frozen (below -20°C) to maintain quality.[4][6]
-
Keep away from heat, sparks, open flames, and strong oxidizing agents.[4]
4. Emergency Procedures
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][6]
-
Skin Contact : Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[6]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][6]
-
Spills : Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material. Scoop the material into a suitable, labeled container for disposal.[6]
5. Disposal Plan
-
All waste, including empty containers, contaminated absorbents, and used PPE, must be considered hazardous waste.
-
Dispose of all materials in accordance with local, regional, and national environmental regulations.[1] Do not dispose of down the drain or in general waste.
Experimental Workflow Diagram
The following diagram illustrates the logical flow for the safe handling of this compound from preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
